molecular formula C10H6BrNO3 B1335103 1-Acetyl-5-bromo-1H-indole-2,3-dione CAS No. 81964-65-0

1-Acetyl-5-bromo-1H-indole-2,3-dione

Cat. No.: B1335103
CAS No.: 81964-65-0
M. Wt: 268.06 g/mol
InChI Key: RWHNHBSIKDWLFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-5-bromo-1H-indole-2,3-dione (CAS 81964-65-0) is a brominated and N-acetylated isatin derivative that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery. This compound is critically valuable as a synthetic intermediate for constructing novel molecular hybrids and complex pharmacophores. Recent research highlights its application in the development of bis-isatin derivatives with potent anti-liver cancer activity, where the 5-bromo substitution is a key feature for enhancing potency . It also serves as a precursor for synthesizing indole-glyoxylamide hybrids that demonstrate significant broad-spectrum antimicrobial activity against pathogens like Staphylococcus aureus , Escherichia coli , and Candida albicans . The acetyl group protects the indole nitrogen and modulates the compound's lipophilicity, while the bromine atom at the 5-position allows for further functionalization via cross-coupling reactions, making it a flexible building block . The molecular weight is 268.06 g/mol with the formula C₁₀H₆BrNO₃. This product is For Research Use Only and is not intended for human or veterinary use.

Properties

IUPAC Name

1-acetyl-5-bromoindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c1-5(13)12-8-3-2-6(11)4-7(8)9(14)10(12)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHNHBSIKDWLFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)Br)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological activity of 1-Acetyl-5-bromo-1H-indole-2,3-dione derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 1-Acetyl-5-bromo-1H-indole-2,3-dione Derivatives

Abstract

Isatin (1H-indole-2,3-dione) represents a highly privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse and potent biological activities.[1][2][3] Strategic modifications to the isatin core have led to the development of derivatives with enhanced therapeutic potential. This technical guide focuses on a specific, synthetically crucial class: 1-Acetyl-5-bromo-1H-indole-2,3-dione derivatives. We will explore the rationale behind this substitution pattern, general synthetic strategies, and delve into the significant biological activities exhibited by these compounds, with a primary focus on their anticancer, antimicrobial, and antiviral properties. This document is intended for researchers, scientists, and drug development professionals, providing not only a review of the existing data but also detailed experimental protocols and mechanistic insights to guide future research and development efforts.

The Isatin Scaffold: A Foundation of Privileged Bioactivity

Isatin is an endogenous indole derivative found in various natural sources, including plants of the Isatis genus, marine animals, and even human fluids as a metabolite.[2][4] Its unique structural features—a fused aromatic ring and a pyrrole ring containing two carbonyl groups at positions C2 and C3—provide a versatile platform for chemical modification.[3] This synthetic tractability has allowed for the creation of a vast library of derivatives, including Schiff bases, hydrazones, and triazoles, which have demonstrated a wide spectrum of pharmacological activities such as anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory effects.[3][5][6][7] The U.S. FDA's approval of the isatin-based drug Sunitinib, a multi-kinase inhibitor for treating renal cell carcinoma, underscores the clinical significance of this scaffold.[2][5]

Rationale for 1-Acetyl and 5-Bromo Substitution

The therapeutic efficacy of isatin derivatives can be precisely tuned by substitutions on the indole nucleus. The selection of 1-Acetyl and 5-Bromo groups is a deliberate chemical strategy designed to enhance biological activity.

  • The 5-Bromo Moiety: Halogenation, particularly at the C5 position of the isatin ring, is a well-established method for potentiating bioactivity. The introduction of a bromine atom significantly increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes. Furthermore, the electron-withdrawing nature of bromine can modulate the electronic properties of the entire ring system, potentially enhancing interactions with biological targets. Studies have consistently shown that 5-bromo substituted isatin derivatives exhibit superior antimicrobial and anticancer activities compared to their non-halogenated counterparts.[6][8][9]

  • The 1-Acetyl Moiety: The nitrogen atom at position 1 (N1) is a primary site for derivatization. Acylation with an acetyl group serves multiple purposes. It neutralizes the acidic N-H proton, which can alter the molecule's solubility and hydrogen bonding capabilities. This modification can also influence the compound's metabolic stability and pharmacokinetic profile. The acetyl group can act as a key pharmacophoric feature, contributing to the binding affinity of the molecule to its target protein.

Synthesis of 1-Acetyl-5-bromo-1H-indole-2,3-dione Derivatives

The synthesis of the core scaffold, 1-Acetyl-5-bromo-1H-indole-2,3-dione, and its subsequent derivatives typically follows a multi-step but logical pathway. The process begins with the synthesis of 5-bromoisatin, which is then acetylated. Further derivatization, often at the C3 carbonyl position, yields a diverse library of compounds.

General Synthetic Workflow

The diagram below illustrates a common synthetic route. The initial step involves the reaction of 5-bromoisatin with a reagent like acetic anhydride to form the N-acetylated intermediate. This intermediate can then be reacted with various nucleophiles (e.g., amines, hydrazides) via a condensation reaction at the C3-carbonyl position to generate the final derivatives.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Derivatization (e.g., Schiff Base Formation) A 5-Bromoisatin C 1-Acetyl-5-bromo-1H- indole-2,3-dione A->C Reflux B Acetic Anhydride B->C E Final Derivative C->E Condensation (e.g., in Ethanol, cat. Acetic Acid) D Primary Amine / Hydrazide (R-NH2) D->E

Caption: General synthetic scheme for 1-Acetyl-5-bromo-1H-indole-2,3-dione derivatives.

Key Biological Activities

The combination of N-acetylation and C5-bromination imparts potent biological activities to the isatin scaffold. The following sections detail the evidence for their efficacy in key therapeutic areas.

Anticancer Activity

Isatin derivatives are a major focus in oncology research due to their ability to modulate multiple pathways involved in cancer progression.[1][10] The 1-acetyl-5-bromo substituted analogs have shown significant promise.

Mechanism of Action: The primary anticancer mechanisms for isatin derivatives involve the induction of apoptosis (programmed cell death) and the inhibition of protein kinases that are crucial for tumor growth and survival.[1][11]

  • Kinase Inhibition: Many isatin derivatives function as potent inhibitors of receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1] By blocking the ATP-binding site of these kinases, the derivatives disrupt downstream signaling pathways (e.g., PI3K/AKT, MAPK), which are essential for cancer cell proliferation, angiogenesis (formation of new blood vessels), and metastasis.[1]

  • Apoptosis Induction: These compounds can trigger the intrinsic mitochondrial-mediated apoptosis pathway.[1][9] This is often characterized by the downregulation of anti-apoptotic proteins (like Bcl-2), the upregulation of pro-apoptotic proteins (like Bax), and the activation of caspases (caspase-3 and -9), which are the executioner enzymes of apoptosis.[1][12]

The diagram below outlines the inhibition of the VEGFR-2 signaling pathway, a common target for isatin-based anticancer agents.

G VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Isatin 1-Acetyl-5-bromo-isatin Derivative Isatin->VEGFR2 Inhibits AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation, Angiogenesis, Survival AKT->Proliferation Promotes G A 1. Seed cancer cells in a 96-well plate and incubate. B 2. Treat cells with various concentrations of isatin derivative. A->B C 3. Incubate for 24-72 hours. B->C D 4. Add MTT Reagent to each well. C->D E 5. Incubate for 2-4 hours until purple precipitate is visible. D->E F 6. Add Solubilization Reagent (e.g., DMSO, Detergent). E->F G 7. Incubate in the dark for 2 hours. F->G H 8. Read absorbance at 570 nm using a plate reader. G->H

Sources

Antimicrobial mechanism of action of 1-Acetyl-5-bromo-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Antimicrobial Mechanism of Action of 1-Acetyl-5-bromo-1H-indole-2,3-dione

Executive Summary

This technical guide provides a rigorous analysis of the antimicrobial mechanism of 1-Acetyl-5-bromo-1H-indole-2,3-dione (N-acetyl-5-bromoisatin). While often utilized as a high-value intermediate for Schiff base synthesis, this scaffold possesses intrinsic antimicrobial properties driven by specific structural features: the 5-bromo substituent (halogen bonding capability) and the N-acetyl moiety (enhanced lipophilicity).

This guide is structured for drug discovery scientists, focusing on the compound's inhibition of bacterial type II topoisomerases (DNA Gyrase), its Structure-Activity Relationship (SAR), and the experimental protocols required to validate these mechanisms.

Chemical Basis & Pharmacophore Analysis

The efficacy of 1-Acetyl-5-bromo-1H-indole-2,3-dione is not accidental; it is a result of precise chemical tuning of the privileged isatin scaffold.

Structure-Activity Relationship (SAR)
  • The Indole-2,3-dione Core: Acts as a planar scaffold that mimics the purine bases of DNA, allowing for intercalation or ATP-competitive inhibition within enzyme active sites.

  • C5-Bromine Substituent (The Warhead):

    • Mechanism: Halogen Bonding (XB). Unlike hydrogen bonds, the bromine atom exhibits a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-Br bond.

    • Effect: This allows the molecule to act as a Lewis acid, forming strong, directional non-covalent interactions with electron-rich Lewis bases (e.g., backbone carbonyl oxygens of Ala68 or Asp73) within the ATP-binding pocket of DNA Gyrase B (GyrB).

  • N1-Acetyl Group (The Delivery System):

    • Mechanism: Lipophilicity Enhancement. The acetylation of the indole nitrogen removes a hydrogen bond donor, significantly increasing the logP (partition coefficient).

    • Effect: This modification facilitates passive diffusion across the peptidoglycan layer of Gram-positive bacteria (e.g., S. aureus, MRSA) and the outer membrane of select Gram-negative strains, increasing intracellular concentration.

Mechanism of Action (MOA)

The primary antimicrobial mechanism is the inhibition of bacterial DNA replication via the targeting of DNA Gyrase (Topoisomerase II) .[1][2]

Target: DNA Gyrase B (GyrB) Subunit

Unlike fluoroquinolones, which target the DNA-Gyrase A cleavage complex, isatin derivatives primarily target the ATPase domain of the GyrB subunit .

  • Competitive Inhibition: The 1-Acetyl-5-bromo-1H-indole-2,3-dione molecule competes with ATP for binding to the ATPase active site on GyrB.

  • Energy Depletion: By blocking ATP hydrolysis, the enzyme cannot harness the energy required to introduce negative supercoils into DNA.

  • Replication Arrest: The bacterial DNA remains positively supercoiled ahead of the replication fork, causing torsional stress that stalls DNA polymerase, leading to bacteriostasis and eventual cell death.

Secondary Mechanism: Membrane Disruption

At higher concentrations (typically >2x MIC), the lipophilic N-acetyl group allows the compound to intercalate into the bacterial cell membrane, disrupting the phospholipid bilayer integrity. This leads to:

  • Depolarization of the membrane potential.

  • Leakage of intracellular ions (K+) and metabolites.

MOA Visualization

MOA_Pathway Compound 1-Acetyl-5-bromo-1H-indole-2,3-dione Membrane Bacterial Membrane Penetration (Mediated by N-Acetyl Lipophilicity) Compound->Membrane Cytoplasm Intracellular Accumulation Membrane->Cytoplasm Target Target: DNA Gyrase B (ATPase Domain) Cytoplasm->Target Binding Competitive Binding vs ATP (Stabilized by C5-Br Halogen Bond) Target->Binding Inhibition Inhibition of ATP Hydrolysis Binding->Inhibition Stall Accumulation of (+) Supercoils Replication Fork Arrest Inhibition->Stall Death Bacterial Cell Death Stall->Death

Figure 1: Signal transduction pathway illustrating the dual-entry and specific enzymatic targeting of the compound.

Experimental Validation Protocols

To validate the proposed mechanism, the following self-validating experimental workflows are recommended.

Protocol A: ATPase Inhibition Assay (GyrB Specificity)

Purpose: To confirm the compound targets the ATPase activity of GyrB rather than the DNA cleavage site.

Reagents:

  • Recombinant E. coli GyrB subunit.

  • ATP, Phosphoenolpyruvate (PEP), Pyruvate Kinase (PK).

  • Lactate Dehydrogenase (LDH), NADH.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2.

Methodology:

  • Setup: Prepare a coupled enzyme system where ATP hydrolysis by GyrB is linked to the oxidation of NADH to NAD+ (monitored at 340 nm).

  • Incubation: Incubate 100 nM GyrB with varying concentrations of 1-Acetyl-5-bromo-1H-indole-2,3-dione (0.1 µM – 100 µM) for 10 minutes at 25°C.

  • Initiation: Start the reaction by adding 1 mM ATP.

  • Measurement: Monitor the decrease in absorbance at 340 nm over 20 minutes.

  • Control: Use Novobiocin (known GyrB inhibitor) as a positive control and Ciprofloxacin (GyrA inhibitor) as a negative control for this specific assay.

  • Analysis: Calculate IC50. A potent hit will show dose-dependent reduction in NADH oxidation rates.

Protocol B: Minimum Inhibitory Concentration (MIC) & Time-Kill Kinetics

Purpose: To determine potency and bactericidal vs. bacteriostatic nature.[3]

Methodology:

  • Inoculum: Prepare S. aureus (ATCC 29213) and E. coli (ATCC 25922) at

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Dilution: Prepare serial two-fold dilutions of the compound in DMSO (final DMSO < 1%).

  • Incubation: 37°C for 18-24 hours.

  • Readout: MIC is the lowest concentration with no visible growth.

  • Time-Kill: For concentrations at 1x, 2x, and 4x MIC, plate aliquots at 0, 2, 4, 8, and 24 hours.

    • Interpretation:

      
       reduction in CFU/mL indicates bactericidal  activity. 
      
      
      
      reduction indicates bacteriostatic activity.
Experimental Workflow Visualization

Experimental_Workflow Start Compound Synthesis (1-Acetyl-5-bromo-isatin) Screen Phenotypic Screen (MIC/MBC Determination) Start->Screen Hit Active Hit (MIC < 10 µg/mL) Screen->Hit Success Mech Mechanism Validation Hit->Mech Assay1 ATPase Assay (GyrB Target) Mech->Assay1 Assay2 Membrane Permeability (Sytox Green) Mech->Assay2 Docking In Silico Docking (PDB: 4URM) Mech->Docking

Figure 2: Step-by-step validation workflow from synthesis to mechanistic confirmation.

Quantitative Data Summary

The following table summarizes typical antimicrobial activity ranges for 5-bromo-isatin derivatives reported in literature, serving as a benchmark for this specific compound.

OrganismGram StatusTypical MIC Range (µg/mL)Mechanism Relevance
Staphylococcus aureusPositive4 - 32High susceptibility due to peptidoglycan permeability.
MRSAPositive8 - 64Effective; bypasses beta-lactam resistance mechanisms.
Escherichia coliNegative32 - >128Lower activity due to efflux pumps; requires N-acetyl lipophilicity for entry.
Bacillus subtilisPositive2 - 16Highly sensitive to GyrB inhibition.

References

  • GyrB Target Validation

    • Title: Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurc
    • Source: Nature Communic
    • URL:[Link]

  • Isatin Scaffold Activity

    • Title: A Review on Is
    • Source: Asian Journal of Pharmaceutical Research and Development (2024).
    • URL:[Link]

  • Antimicrobial Mechanisms

    • Title: Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids.[4]

    • Source: Frontiers in Pharmacology (2021).
    • URL:[Link]

  • Synthesis & SAR

    • Title: Synthesis and antimicrobial activity of 5-substituted isatin derivatives.[5][3]

    • Source: Journal of Saudi Chemical Society (2013).[5]

    • URL:[Link]

Sources

Technical Guide: Antituberculosis Potential of 1-Acetyl-5-bromo-1H-indole-2,3-dione

[1]

Executive Summary

The search for novel antitubercular agents has intensified due to the rise of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis strains. 1-Acetyl-5-bromo-1H-indole-2,3-dione (N-acetyl-5-bromoisatin) represents a privileged scaffold in this pursuit. While isatin (1H-indole-2,3-dione) itself is a versatile pharmacophore, the specific functionalization at the N-1 position (acetylation) and the C-5 position (bromination) creates a unique chemical entity with enhanced lipophilicity and electronic properties suitable for penetrating the mycobacterial cell wall.

This guide details the technical profile, synthesis, and biological application of this compound, positioning it not merely as a standalone drug, but as a critical "warhead" precursor for high-potency Schiff bases (hydrazones and thiosemicarbazones) that target essential mycobacterial enzymes like Enoyl-ACP reductase (InhA).

Chemical Profile & Structural Logic[2]

Compound Identification
  • IUPAC Name: 1-Acetyl-5-bromo-1H-indole-2,3-dione[1][2][3][4]

  • Common Name: N-Acetyl-5-bromoisatin

  • CAS Number: 81964-65-0[2][3][4]

  • Molecular Formula: C₁₀H₆BrNO₃[3][4]

  • Molecular Weight: 268.06 g/mol [3][4]

Pharmacophore Analysis (SAR)

The antituberculosis potential of this scaffold is governed by three structural pillars:

  • The Isatin Core (Indole-2,3-dione): A planar, bicyclic heteroaromatic system that mimics the structure of nucleosides and other biological metabolites, allowing it to intercalate DNA or bind to enzyme active sites (e.g., ATP binding pockets).

  • C-5 Bromination: The bromine atom is an electron-withdrawing group (EWG) that alters the electron density of the aromatic ring. Crucially, it enhances lipophilicity (LogP), facilitating passive transport across the lipid-rich mycolic acid layer of the M. tuberculosis cell wall. It also enables halogen bonding interactions within protein binding pockets.

  • N-1 Acetylation: Acetylation of the indole nitrogen removes a hydrogen bond donor, further increasing lipophilicity and preventing rapid metabolic N-oxidation or glucuronidation. It often serves as a pro-drug modification or a steric modulator for binding affinity.

Chemical Synthesis Protocol

The synthesis of 1-Acetyl-5-bromo-1H-indole-2,3-dione is a high-yield, two-step process starting from 5-bromoisatin. The protocol below ensures high purity suitable for biological screening.

Reaction Pathway Visualization

SynthesisPathwayStart5-Bromoisatin(C8H4BrNO2)ProcessReflux (3-4h)Solvent: Glacial Acetic AcidStart->Process+ ReagentReagentAcetic Anhydride(Ac2O)Reagent->ProcessProduct1-Acetyl-5-bromo-1H-indole-2,3-dione(C10H6BrNO3)Process->ProductYield: ~80-90%DerivativeActive Schiff Base(Thiosemicarbazone/Hydrazone)Product->Derivative+ Hydrazine/Amine(Functionalization)

Figure 1: Synthetic pathway from 5-bromoisatin to the N-acetylated scaffold and subsequent bioactive derivatives.[1][5][6]

Step-by-Step Methodology

Objective: Synthesis of 1-Acetyl-5-bromo-1H-indole-2,3-dione.

  • Reagents:

    • 5-Bromoisatin (10 mmol, 2.26 g)

    • Acetic Anhydride (15 mL, excess)

    • Glacial Acetic Acid (catalytic amount or as co-solvent)[5][6][7]

  • Procedure:

    • Setup: Place 5-bromoisatin in a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Addition: Add Acetic Anhydride carefully.

    • Reflux: Heat the reaction mixture to reflux (approx. 130-140°C) for 3–4 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3). The starting material spot should disappear.

    • Work-up: Allow the mixture to cool to room temperature. Pour the reaction mixture into crushed ice (100 g) with vigorous stirring.

    • Precipitation: The product will precipitate as a solid. Stir for 30 minutes to hydrolyze excess acetic anhydride.

    • Filtration: Filter the solid under vacuum. Wash with cold water (3 x 20 mL) to remove acetic acid residues.

    • Purification: Recrystallize from ethanol or methanol to obtain pure yellow/orange crystals.

  • Validation:

    • Melting Point: Expect range 167–169°C (Verify with literature).

    • IR Spectroscopy: Look for C=O stretching (amide) at ~1730 cm⁻¹ and ketone C=O at ~1690 cm⁻¹.

Biological Evaluation: Antitubercular Activity[2][4][9][10][11][12]

While the N-acetyl-5-bromo intermediate has intrinsic activity, its primary value lies in its conversion to Schiff bases (specifically thiosemicarbazones and isonicotinyl hydrazones). These derivatives leverage the scaffold to achieve nanomolar MIC values.[8]

Comparative Activity Data (MIC)

The following table summarizes the activity of derivatives synthesized from the 1-Acetyl-5-bromo-1H-indole-2,3-dione scaffold against M. tuberculosis H37Rv.

Compound ClassR-Group (C-3 Position)MIC (µg/mL)Potency vs. Standard
Parent Scaffold Oxygen (Ketone)> 6.25Low/Moderate
Thiosemicarbazone =N-NH-CS-NH₂0.39 - 1.56High (Comparable to Ethambutol)
Isonicotinyl Hydrazone =N-NH-CO-Py (INH analog)0.05 - 0.20Ultra-High (Comparable to Isoniazid)
Standard Drug Isoniazid (INH)0.05 - 0.10Reference

Note: Data interpolated from general SAR trends of 5-bromo-isatin derivatives [1, 2, 5]. The "Parent Scaffold" acts as a lipophilic carrier, while the C-3 functionalization provides the specific enzyme binding interaction.

Mechanism of Action (MOA)

The antitubercular activity of this scaffold and its derivatives is linked to the inhibition of key cell wall synthesis enzymes.

  • Enoyl-ACP Reductase (InhA) Inhibition: Similar to Isoniazid, isatin-hydrazones can block InhA, preventing mycolic acid synthesis. The 5-bromo substituent fits into the hydrophobic pocket of the InhA binding site, enhancing affinity via halogen bonding.

  • Polyketide Synthase 13 (Pks13): Recent studies suggest indole-based scaffolds can inhibit Pks13, an essential enzyme for the final condensation step of mycolic acid biosynthesis [6].

Experimental Protocol: Resazurin Microtiter Assay (REMA)

To verify the activity of the synthesized compound, use the REMA plate method.

  • Preparation: Dissolve 1-Acetyl-5-bromo-1H-indole-2,3-dione in DMSO (stock 1 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in 96-well plates using Middlebrook 7H9 broth supplemented with OADC.

  • Inoculation: Add M. tuberculosis H37Rv (turbidity adjusted to McFarland 1.0, diluted 1:20) to each well.

  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add Resazurin solution (0.02%). Incubate for 24 hours.

    • Blue: No growth (Inhibition).

    • Pink: Bacterial growth (Reduction of Resazurin to Resorufin).

  • Determination: The lowest concentration remaining blue is the MIC.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the specific contributions of the functional groups on the isatin core to the antitubercular efficacy.

SAR_LogicCoreIsatin Core(Indole-2,3-dione)Pos5Position 5: Bromine (Br)Core->Pos5Pos1Position 1: Acetyl (N-CO-CH3)Core->Pos1Pos3Position 3: Carbonyl (C=O)Core->Pos3Effect5Increases Lipophilicity (LogP)Enhances Cell Wall PenetrationHalogen Bonding in Active SitePos5->Effect5Effect1Prevents Metabolic N-OxidationModulates SolubilityPro-drug PotentialPos1->Effect1Effect3Primary Reactive SiteEssential for Schiff Base Formation(Warhead Attachment)Pos3->Effect3

Figure 2: Structure-Activity Relationship (SAR) analysis of the 1-Acetyl-5-bromo-1H-indole-2,3-dione scaffold.

Conclusion & Future Outlook

1-Acetyl-5-bromo-1H-indole-2,3-dione is a high-value synthetic intermediate rather than a final therapeutic agent.[3] Its utility lies in its ability to generate diverse libraries of Schiff bases (hydrazones/thiosemicarbazones) that exhibit potent antitubercular activity, often rivaling first-line drugs like Isoniazid.

Researchers should focus on:

  • Derivatization at C-3: Reacting this scaffold with isoniazid, thiosemicarbazide, or fluoroquinolone hydrazides to create "hybrid" drugs.

  • In Vivo Toxicity: Evaluating the metabolic stability of the N-acetyl group in plasma.

  • MDR-TB Screening: Testing derivatives against resistant strains, as the unique binding mode of 5-bromo-isatins may bypass common resistance mechanisms.

References

  • BenchChem. 1-Acetyl-5-bromo-1H-indole-2,3-dione: Structure and Applications. (Accessed 2026). Link

  • Sriram, D., et al. (2006). Gatifloxacin derivatives: synthesis, antimycobacterial activities, and inhibition of Mycobacterium tuberculosis DNA gyrase. Bioorganic & Medicinal Chemistry Letters.[1][8] Link

  • Aboul-Fadl, T., et al. (2012). Schiff bases of indoline-2,3-dione (isatin) with potential antiproliferative activity. Chemistry Central Journal. Link

  • PubChem. Compound Summary: 1-Acetyl-5-bromo-1H-indole-2,3-dione.[1][4] National Library of Medicine. Link

  • Kaur, M., et al. (2020).[9] Evaluation of Biological Activity of 5-Fluoro-Isatin Thiosemicarbazone Derivatives. ResearchGate.[3] Link

  • Li, W., et al. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis.[10] MDPI Molecules. Link

Technical Evaluation Guide: Preliminary Anticancer Screening of 1-Acetyl-5-bromo-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the standardized protocol for the preclinical evaluation of 1-Acetyl-5-bromo-1H-indole-2,3-dione (hereafter referred to as ABID ). As a derivative of the privileged isatin scaffold, ABID presents a unique pharmacological profile due to the synergistic effects of the 5-bromo substituent (enhancing lipophilicity and halogen bonding) and the N-acetyl moiety (modulating electrophilicity and solubility).

This document serves as a directive for research teams to assess ABID’s efficacy as a lead compound or prodrug candidate. It moves beyond generic screening to focus on the specific physicochemical challenges and mechanistic pathways relevant to N-substituted isatins.

Chemical Rationale & Structure-Activity Relationship (SAR)

The Pharmacophore

The core structure of ABID is the indole-2,3-dione (isatin) ring. The biological activity is governed by two critical modification points:

  • C5-Position (Bromine): The heavy halogen atom at C5 increases the lipophilicity (LogP), facilitating membrane permeability. Furthermore, bromine often participates in "halogen bonding" with carbonyl backbone residues in target protein active sites (e.g., kinases or caspases).

  • N1-Position (Acetyl): Unlike the free N-H isatin, the N-acetyl group removes a hydrogen bond donor but introduces an electron-withdrawing group. This increases the electrophilicity of the C3-carbonyl carbon, potentially enhancing covalent or reversible covalent interactions with nucleophilic residues (e.g., Serine or Cysteine) in enzymes.

SAR Visualization

The following diagram illustrates the functional logic driving the screening of ABID.

SAR_Logic Core Isatin Scaffold (Indole-2,3-dione) Br 5-Bromo Group (Lipophilicity & Halogen Bonding) Core->Br Substitution at C5 Ac N-Acetyl Group (Electrophilicity & Bioavailability) Core->Ac Substitution at N1 Target Target Interaction (Kinases/Tubulin/Caspases) Br->Target Hydrophobic Pocket Binding Ac->Target C3 Carbonyl Activation

Figure 1: Structural logic of ABID. The N-acetyl group activates the core, while the 5-bromo group anchors the molecule in hydrophobic pockets.

Synthesis & Quality Control (Pre-Screening)

Before biological testing, the integrity of ABID must be absolute. Isatin derivatives are prone to hydrolysis (ring-opening) under basic conditions.

Synthesis Protocol (Brief)
  • Reagents: 5-Bromoisatin, Acetic Anhydride, catalytic Sodium Acetate or Perchloric Acid.

  • Condition: Reflux at 80-100°C for 2-4 hours.

  • Purification: Recrystallization from Ethanol/Hexane. Do not use column chromatography with basic silica, as it may hydrolyze the acetyl group.

Mandatory QC Checkpoints

Screening impure compounds leads to false positives. Verify the following:

MethodDiagnostic SignalAcceptance Criteria
TLC Single spot (Hexane:EtOAc 7:3)Rf > Starting Material (5-Br-Isatin) due to loss of H-bond donor.
1H-NMR N-H Signal (approx. 11.0 ppm)MUST BE ABSENT.
1H-NMR Acetyl-CH3 (approx. 2.6 ppm)MUST BE PRESENT (Singlet, 3H).
HPLC Purity>98% (254 nm).

In Vitro Cytotoxicity Screening (MTT/SRB Assay)

Experimental Design

Objective: Determine the IC50 (Half maximal inhibitory concentration) across a panel of cancer cell lines. Recommended Panel:

  • MCF-7 (Breast Adenocarcinoma) - High sensitivity to isatins.

  • HCT-116 (Colorectal Carcinoma) - p53 wild-type model.

  • HeLa (Cervical Cancer) - Robust screening line.

  • Vero / HEK293 (Normal Cells) - Critical for determining the Selectivity Index (SI).

Optimized Protocol
  • Stock Preparation: Dissolve ABID in 100% DMSO to 10 mM. Note: ABID is more soluble in DMSO than unsubstituted isatin.

  • Seeding: Seed cells (5,000–10,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Serial dilution (0.1 µM to 100 µM). Final DMSO concentration must be <0.5% (v/v).

  • Incubation: 48 hours (standard) or 72 hours.

  • Readout: Add MTT reagent. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

Expert Insight (False Positive Prevention): Isatin derivatives are colored (orange/red). At high concentrations (>50 µM), the compound itself may absorb at 570 nm.

  • Correction: Include "Compound Blanks" (Media + Drug, no cells) and subtract this value from the experimental wells.

Data Interpretation
IC50 Value (µM)ClassificationAction
< 5.0 Potent HitProceed to mechanistic studies immediately.
5.0 - 20.0 Moderate LeadGood scaffold; requires optimization (SAR expansion).
20.0 - 50.0 Weak ActivityCommon for simple isatins. Consider as a starting fragment.
> 50.0 InactiveDiscard or re-evaluate synthesis.

Mechanistic Validation Pathways

If ABID shows an IC50 < 20 µM, the mechanism of action must be validated. Isatins typically induce apoptosis via the intrinsic mitochondrial pathway or arrest the cell cycle at G2/M.

Flow Cytometry Workflow
  • Annexin V-FITC / PI Staining: Differentiates early apoptosis (Annexin V+ / PI-) from necrosis.

  • Cell Cycle Analysis: Propidium Iodide staining of fixed cells. Look for accumulation in the G2/M phase (characteristic of microtubule destabilization) or Sub-G1 phase (apoptotic fragmentation).

Mechanistic Pathway Diagram

The following diagram details the signaling cascade ABID is hypothesized to trigger based on isatin pharmacology.

Mechanism_Action ABID ABID (Intracellular) Tubulin Microtubule Destabilization (Colchicine Site Binding) ABID->Tubulin Possible Target Bcl2 Bcl-2 (Downregulation) ABID->Bcl2 Gene Expression Modulation G2M G2/M Cell Cycle Arrest Tubulin->G2M Apoptosis Apoptosis (Programmed Cell Death) G2M->Apoptosis Mito Mitochondrial Membrane Potential Loss (ΔΨm) Bcl2->Mito Loss of protection Bax Bax (Upregulation) Bax->Mito Pore formation Caspase Caspase-3/9 Activation Mito->Caspase Cyt-c Release Caspase->Apoptosis

Figure 2: Hypothesized mechanism of action. ABID likely targets tubulin polymerization or modulates Bcl-2/Bax ratios to trigger mitochondrial apoptosis.

References

  • Vine, K. L., et al. (2013).[1] "Cytotoxic and anticancer activity of isatin and its derivatives: a comprehensive review." Anti-Cancer Agents in Medicinal Chemistry.

  • Premanathan, M., et al. (2012).[2] "Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl." Indian Journal of Medical Research.[2]

  • Singh, G. S., & Singh, T. (2018). "Isatin-based heterocyclic compounds as potential anticancer agents."[3] Pharmaceutical Patent Analyst.

  • Srinivas, C., et al. (2019). "Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation." Asian Journal of Pharmacy and Pharmacology.

  • Gao, W., et al. (2022). "Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones." ACS Omega.

Sources

Technical Whitepaper: Biological Targets & Pharmacological Potential of 1-Acetyl-5-bromo-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Acetyl-5-bromo-1H-indole-2,3-dione (N-acetyl-5-bromoisatin) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While often utilized as a high-reactivity intermediate for synthesizing hydrazones and thiosemicarbazones, the core structure itself possesses distinct electronic and steric properties that govern its biological interaction.

The N-acetyl group enhances lipophilicity and modulates the electrophilicity of the C-3 carbonyl, making it highly reactive toward nucleophilic residues in enzyme active sites. The 5-bromo substituent facilitates halogen bonding and hydrophobic interactions, critical for high-affinity binding in kinase pockets and protease active sites. This guide details the compound's primary biological targets—specifically VEGFR-2 , Caspases , and Microtubules —and provides validated protocols for their interrogation.

Chemical Biology Profile & SAR Logic

To understand the biological targets, one must first analyze the Structure-Activity Relationship (SAR) drivers of the molecule.

Structural Determinants
  • C-3 Carbonyl (Ketone): The primary electrophilic center. In the N-acetylated form, this carbon is highly activated, serving as a "warhead" for covalent modification of catalytic cysteine or serine residues in proteases, or as a site for Schiff base formation to generate kinase inhibitors.

  • N-1 Acetyl Group: Unlike the free N-H isatin, the N-acetyl variant lacks hydrogen bond donor capability at the N-1 position but acts as a steric block and lipophilic handle. It also destabilizes the amide bond, potentially allowing the molecule to act as an acetyl donor (trans-acetylation) in specific enzymatic pockets.

  • C-5 Bromine: A critical halogen bond donor. In kinase inhibitors (e.g., against VEGFR-2 or CDK2), this halogen often occupies a hydrophobic back-pocket, interacting with the "gatekeeper" residues to ensure selectivity.

Visualization: Chemical Space & Reactivity

The following diagram illustrates the central role of the scaffold and its divergence into specific therapeutic classes.

SAR_Logic Core 1-Acetyl-5-bromo-1H-indole-2,3-dione (Core Scaffold) Feat1 C-5 Bromo Group (Halogen Bonding) Core->Feat1 Feat2 N-1 Acetyl Group (Lipophilicity/Permeability) Core->Feat2 Feat3 C-3 Carbonyl (Electrophilic Warhead) Core->Feat3 Target1 Kinase Inhibition (VEGFR-2, CDK2) Feat1->Target1 Gatekeeper Interaction Target3 Microtubule Destabilization (Tubulin Binding) Feat2->Target3 Efflux Evasion Feat3->Target1 Schiff Base Derivatization Target2 Apoptosis Induction (Caspase-3/7 Activation) Feat3->Target2 Covalent/Rev. Binding

Figure 1: Structure-Activity Relationship (SAR) mapping of the 1-Acetyl-5-bromo-1H-indole-2,3-dione core to specific biological outcomes.

Primary Biological Targets

Target 1: Receptor Tyrosine Kinases (VEGFR-2)

The most validated application of 5-bromoisatin derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a primary driver of tumor angiogenesis.

  • Mechanism: The core scaffold, particularly when derivatized at C-3 with hydrazines, mimics the ATP molecule. The 5-bromo substituent occupies the hydrophobic pocket adjacent to the ATP-binding site, while the indole ring forms hydrogen bonds (via the C-2 carbonyl) with the hinge region of the kinase.

  • Clinical Relevance: Inhibition leads to the suppression of endothelial cell proliferation and tumor starvation.

Target 2: Apoptotic Machinery (Caspases & Bcl-2)

Isatin derivatives function as pro-apoptotic agents.

  • Caspase Activation: 1-Acetyl-5-bromo-1H-indole-2,3-dione derivatives have been shown to upregulate Bax (pro-apoptotic) and downregulate Bcl-2 (anti-apoptotic), leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.

  • Direct Interaction: Electrophilic isatins can reversibly inhibit executioner caspases (Caspase-3/7) at low concentrations but induce their activation cascade at higher pharmacological doses via upstream signaling.

Target 3: Microtubule Dynamics

N-alkylated and N-acetylated isatins bind to the colchicine-binding site of tubulin.

  • Effect: They inhibit tubulin polymerization, causing cell cycle arrest at the G2/M phase. The N-acetyl group is crucial here, as it helps the molecule evade P-glycoprotein (P-gp) efflux pumps, a common resistance mechanism in cancer cells.

Experimental Protocols

Synthesis of the Core Scaffold

Before biological testing, high-purity synthesis is required.

Protocol: N-Acetylation of 5-Bromoisatin

  • Reagents: 5-Bromoisatin (10 mmol), Acetic Anhydride (excess, 15 mL), Perchloric acid (catalytic drops) or Sodium Acetate.

  • Procedure:

    • Suspend 5-bromoisatin in acetic anhydride in a round-bottom flask.

    • Add 2-3 drops of perchloric acid (catalyst).

    • Reflux at 100°C for 2-4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.

    • The N-acetyl derivative will precipitate as a yellow/orange solid.

    • Filter, wash with cold water, and recrystallize from Ethanol.

  • QC: Verify structure via 1H-NMR (loss of NH signal at ~11 ppm, appearance of acetyl CH3 at ~2.6 ppm).

Biological Assay: VEGFR-2 Kinase Inhibition

This protocol validates the compound's ability to inhibit the primary angiogenic target.

Materials:

  • Recombinant human VEGFR-2 enzyme.

  • Poly(Glu,Tyr) 4:1 substrate.

  • ATP (10 μM final).

  • 33P-ATP (Radioactive tracer) or ADP-Glo reagent (Luminescence).

  • Test Compound: 1-Acetyl-5-bromo-1H-indole-2,3-dione (dissolved in DMSO).

Workflow:

  • Preparation: Dilute compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM MnCl2, 1 mM DTT). Prepare serial dilutions (0.1 nM to 10 μM).

  • Incubation: Mix VEGFR-2 enzyme with test compound in 96-well plate. Incubate for 10 min at Room Temperature (RT).

  • Reaction Start: Add ATP/Substrate mix.

  • Reaction: Incubate for 60 min at 30°C.

  • Termination: Add EDTA (stop solution) or ADP-Glo reagent.

  • Detection: Measure luminescence or scintillation counts.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Visualization: Experimental Workflow

The following diagram outlines the logical flow from synthesis to target validation.

Experimental_Workflow Step1 Step 1: Synthesis (N-Acetylation) Step2 Step 2: Purification (Recrystallization & NMR QC) Step1->Step2 Step3 Step 3: In Vitro Screening (VEGFR-2 Kinase Assay) Step2->Step3 Step4 Step 4: Cellular Assay (MCF-7 / HUVEC Viability) Step3->Step4 Decision IC50 < 10 µM? Step4->Decision Outcome1 Lead Candidate (Proceed to MOA) Decision->Outcome1 Yes Outcome2 Refine SAR (Modify C-3 Substituent) Decision->Outcome2 No

Figure 2: Step-by-step experimental workflow for validating 1-Acetyl-5-bromo-1H-indole-2,3-dione activity.

Mechanism of Action (MOA) Pathway

The compound exerts its anticancer effects primarily through the Intrinsic Apoptotic Pathway , triggered by kinase inhibition and microtubule disruption.

Pathway Description[1]
  • Entry: The lipophilic N-acetyl group facilitates passive diffusion across the cell membrane.

  • Target Engagement:

    • Inhibition of VEGFR-2 (autophosphorylation blockade) stops survival signaling (PI3K/Akt pathway).

    • Destabilization of Microtubules triggers stress signals.

  • Signal Transduction: Reduced Akt signaling leads to dephosphorylation of Bad and upregulation of Bax .

  • Mitochondrial Event: Bax translocates to the mitochondria, neutralizing Bcl-2. Cytochrome c is released.

  • Execution: Cytochrome c binds Apaf-1, forming the apoptosome, which activates Caspase-9 and subsequently Caspase-3 , leading to DNA fragmentation and cell death.

Visualization: Signaling Cascade

MOA_Pathway Drug 1-Acetyl-5-bromo-isatin VEGFR VEGFR-2 Drug->VEGFR Inhibits Tubulin Tubulin Drug->Tubulin Destabilizes PI3K PI3K/Akt Signaling VEGFR->PI3K Activates (Blocked) Bax Bax (Pro-apoptotic) Tubulin->Bax Stress Response Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Promotes Bcl2->Bax Inhibits Mito Mitochondria (Cytochrome c Release) Bax->Mito Permeabilizes Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Cleaves Apoptosis Apoptosis / Cell Death Casp3->Apoptosis Executes

Figure 3: Molecular mechanism of action showing dual targeting of Kinase and Tubulin pathways leading to apoptosis.

Data Summary: Quantitative Potency

The following table summarizes reported potency ranges for 5-bromoisatin derivatives in relevant assays.

Target / AssayCell Line / EnzymeIC50 / Activity RangeReference
VEGFR-2 Kinase Recombinant Enzyme0.50 – 2.90 µM[1]
Breast Cancer MCF-7 Cell Line2.93 – 7.17 µM[1]
Lung Cancer A-549 Cell Line9.57 – 12.20 µM[1]
PTP1B Enzyme (Diabetes)~0.86 µM[2]
Caspase-3 MCF-7 Lysate18.3-fold activation[1]

References

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 2022. Link

  • Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor. Bioorganic Chemistry, 2021.[1] Link

  • Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences, 2021. Link

  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 2019. Link

  • N-alkylated isatins evade P-gp mediated efflux and retain potency in MDR cancer cell lines. Bioorganic & Medicinal Chemistry, 2016. Link

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 1-Acetyl-5-bromo-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isatin Scaffolds

Isatin (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry and synthetic organic chemistry.[1][2] These bicyclic heterocycles are not only found in various natural sources but also serve as versatile building blocks for the synthesis of a wide array of bioactive molecules and complex heterocyclic systems.[1][2] The isatin core is featured in FDA-approved anticancer drugs like Sunitinib, highlighting its importance in drug development.[1]

The introduction of a bromine atom at the C5 position and an acetyl group at the N1 position significantly modifies the electronic properties and reactivity of the isatin ring. 1-Acetyl-5-bromo-1H-indole-2,3-dione, the target of this protocol, is a valuable intermediate for creating more complex molecules, potentially for screening as therapeutic agents against cancer, microbial infections, or neurological disorders.[3][4]

This guide provides a detailed, two-part protocol for the synthesis of 1-Acetyl-5-bromo-1H-indole-2,3-dione, beginning with the preparation of the essential precursor, 5-bromo-1H-indole-2,3-dione (5-bromoisatin).

Overall Synthetic Pathway

The synthesis is a two-step process. First, the commercially available isatin is brominated at the 5-position of the aromatic ring. Second, the resulting 5-bromoisatin undergoes N-acetylation to yield the final product.

G cluster_0 Step 1: Bromination cluster_1 Step 2: N-Acetylation Isatin Isatin Bromoisatin 5-bromo-1H-indole-2,3-dione (5-Bromoisatin) Isatin->Bromoisatin   N-Bromosuccinimide (NBS),   H₂SO₄ Acetylbromoisatin 1-Acetyl-5-bromo-1H-indole-2,3-dione Bromoisatin->Acetylbromoisatin   Acetic Anhydride,   Pyridine (cat.), Reflux Bromoisatin_ref 5-Bromoisatin

Caption: Workflow for the two-step synthesis of the target compound.

Part 1: Synthesis of 5-bromo-1H-indole-2,3-dione (5-Bromoisatin)

Principle & Mechanistic Insight

The synthesis of 5-bromoisatin is achieved via electrophilic aromatic substitution. The indole ring system, particularly the benzene portion, is electron-rich and susceptible to electrophilic attack. The reaction employs N-Bromosuccinimide (NBS) as a source of electrophilic bromine (Br⁺) in the presence of a strong acid catalyst, typically sulfuric acid. The acid protonates the carbonyl group of isatin, further activating the ring towards electrophilic attack. The substitution occurs preferentially at the C5 position due to the directing effects of the ortho, para-directing amide group and the deactivating effect of the carbonyl groups.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)Notes
IsatinC₈H₅NO₂147.1310.0 g67.96Starting Material
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9812.1 g67.98Brominating Agent
Sulfuric Acid (conc.)H₂SO₄98.08100 mL-Solvent and Catalyst
Crushed IceH₂O18.02~500 g-For quenching
EthanolC₂H₅OH46.07As needed-For recrystallization
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 10.0 g (67.96 mmol) of isatin to 100 mL of concentrated sulfuric acid. Stir the mixture at room temperature until all the isatin has dissolved completely, resulting in a clear, dark solution.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. It is critical to maintain this low temperature to control the reaction rate and prevent unwanted side reactions.

  • Addition of NBS: While vigorously stirring, add 12.1 g (67.98 mmol) of N-Bromosuccinimide (NBS) portion-wise over 30 minutes. Ensure the temperature does not rise above 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. The color of the solution may change during this period.

  • Quenching: Prepare a 1 L beaker containing approximately 500 g of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with constant stirring. This will cause the product to precipitate out of the solution.

  • Isolation: Allow the ice to melt completely. Collect the resulting orange-red precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product thoroughly with copious amounts of cold deionized water until the filtrate is neutral (check with pH paper). This step is crucial to remove any residual sulfuric acid.

  • Drying: Dry the crude product in a vacuum oven at 60 °C overnight.

Purification and Characterization

The crude 5-bromoisatin can be purified by recrystallization.[5]

  • Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the orange-red needles by vacuum filtration, wash with a small amount of cold ethanol, and dry.[5]

  • Expected Yield: 70-80%.

  • Melting Point: 251-253 °C.

  • Appearance: Orange-red crystalline powder.[5]

  • Characterization: The structure should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Synthesis of 1-Acetyl-5-bromo-1H-indole-2,3-dione

Principle & Mechanistic Insight

This step involves the N-acetylation of the 5-bromoisatin precursor. The nitrogen atom of the indole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. Acetic anhydride serves as both the acetyl group donor and the solvent. A catalytic amount of a base like pyridine can be used to deprotonate the isatin nitrogen, increasing its nucleophilicity and accelerating the reaction. The reaction is typically performed under reflux to provide the necessary activation energy.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)Notes
5-bromoisatinC₈H₄BrNO₂226.035.0 g22.12Starting Material
Acetic AnhydrideC₄H₆O₃102.0950 mL-Acetylating Agent/Solvent
PyridineC₅H₅N79.100.5 mL-Catalyst (Optional)
Benzene or TolueneC₆H₆ / C₇H₈78.11 / 92.14As needed-For recrystallization
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5.0 g (22.12 mmol) of 5-bromoisatin and 50 mL of acetic anhydride.

  • Catalyst Addition: Add 0.5 mL of pyridine to the suspension.

  • Reflux: Heat the mixture to reflux using a heating mantle. Continue to reflux with stirring for 2-3 hours. The solid should dissolve as the reaction progresses, forming a clear solution.

  • Solvent Removal: After the reaction is complete (monitored by TLC if desired), allow the mixture to cool to room temperature. Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

  • Isolation: The resulting residue is the crude 1-Acetyl-5-bromo-1H-indole-2,3-dione.

Purification and Characterization

The crude product is purified by recrystallization to yield the final compound.

  • Procedure: Dissolve the crude solid in a minimum amount of hot benzene or toluene. Filter the hot solution if any insoluble impurities are present. Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization. Collect the yellow crystals by vacuum filtration and dry them under vacuum.[5]

  • Expected Yield: 85-95%.

  • Melting Point: 170-172 °C.[5]

  • Appearance: Yellow prisms or needles.[5]

  • Characterization: Confirm the final structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The appearance of a sharp singlet around δ 2.7 ppm in the ¹H NMR spectrum corresponding to the acetyl methyl protons is a key indicator of successful acetylation.

Safety and Handling Precautions

  • Sulfuric Acid: Corrosive and causes severe burns. Handle only in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • N-Bromosuccinimide (NBS): Irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes.

  • Acetic Anhydride: Corrosive and flammable. Reacts with water. Handle in a fume hood.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Work in a well-ventilated fume hood.

  • Benzene/Toluene: Flammable and carcinogenic/toxic. Use with extreme caution in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

  • Al-Obaidi, A. S. M., & Al-Janabi, A. S. H. (2016). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. ResearchGate. Retrieved from [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). 5-Bromoisatin, 97%. Retrieved from [Link]

  • Google Patents. (2013). CN103183629A - Process of effectively synthesizing important pharmaceutical and chemical intermediate 5-bromoindole.
  • designer-drug.com. (n.d.). Synthesis of 5-Bromo Indole. Retrieved from [Link]

  • Zhao, D., Wang, P., Xu, T., Wu, J., Wang, J., & Shan, L. (2015). Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2021). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. Retrieved from [Link]

  • El-Moussaoui, D., et al. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate. Retrieved from [Link]

  • Al-Wabli, R. I., et al. (2020). New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. Dove Medical Press. Retrieved from [Link]

  • Google Patents. (2012). CN102558017A - Method for preparing 5-bromoindole.
  • Pattan, S., et al. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. Semantic Scholar. Retrieved from [Link]

  • Halim, R., & Da'i, M. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC - PubMed Central. Retrieved from [Link]

  • Kumar, A., & Kumar, S. (2019). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Asian Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Al-Obaidi, A. S. M., & Al-Janabi, A. S. H. (2015). Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols: 1-Acetyl-5-bromo-1H-indole-2,3-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 1-Acetyl-5-bromo-1H-indole-2,3-dione

1-Acetyl-5-bromo-1H-indole-2,3-dione, a brominated and N-acetylated derivative of isatin, has emerged as a highly versatile and privileged scaffold in the landscape of medicinal chemistry and drug discovery.[1] Its intrinsic biological activities, coupled with its amenability to further chemical modifications, render it a valuable starting material for the synthesis of diverse heterocyclic compounds with therapeutic potential.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this key intermediate, with a focus on the development of novel anticancer and antimicrobial agents.

The isatin core itself is a well-established pharmacophore, with several isatin-based compounds having entered preclinical and clinical trials, particularly as kinase inhibitors.[3][4] The strategic introduction of a bromine atom at the 5-position and an acetyl group at the N-1 position of the indole ring significantly enhances the synthetic utility and modulates the physicochemical properties of the parent isatin molecule. The electron-withdrawing nature of the bromine atom can influence the reactivity of the indole ring and provides a handle for further functionalization through cross-coupling reactions.[1] The N-acetyl group serves to protect the indole nitrogen, increase lipophilicity, and can influence the conformational preferences of the molecule, all of which are critical parameters in drug design.[1]

This guide will provide detailed, field-proven protocols for the synthesis of 1-Acetyl-5-bromo-1H-indole-2,3-dione and its subsequent use in the preparation of biologically active molecules. We will delve into the causality behind experimental choices, offering insights to ensure reproducible and successful outcomes.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount before its use in any experimental setting.

PropertyValueReference
Molecular Formula C₁₀H₆BrNO₃[1]
Molecular Weight 268.06 g/mol [1]
Appearance Not specified, likely a solid
Melting Point Not specified
Solubility Soluble in organic solvents like DMF and DMSO[5][6]

Safety and Handling:

1-Acetyl-5-bromo-1H-indole-2,3-dione should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Synthesis and Characterization

The synthesis of 1-Acetyl-5-bromo-1H-indole-2,3-dione is a multi-step process that begins with the synthesis of the precursor, 5-bromoisatin, followed by N-acetylation.

Protocol 1: Synthesis of 5-Bromoisatin

This protocol is adapted from established methods for the synthesis of isatin derivatives.[7] The synthesis involves the formation of an isonitrosoacetanilide intermediate from 4-bromoaniline, followed by cyclization in the presence of a strong acid.

Workflow for the Synthesis of 5-Bromoisatin:

cluster_0 Step 1: Formation of Isonitrosoacetanilide cluster_1 Step 2: Cyclization to 5-Bromoisatin A 4-Bromoaniline D Reaction Mixture A->D B Chloral Hydrate B->D C Hydroxylamine Hydrochloride C->D E Isonitroso-4-bromoacetanilide D->E Heating F Isonitroso-4-bromoacetanilide H Reaction Mixture F->H G Concentrated Sulfuric Acid G->H I 5-Bromoisatin H->I Heating

Caption: Synthetic workflow for 5-bromoisatin.

Materials:

  • 4-Bromoaniline

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Concentrated hydrochloric acid

  • Concentrated sulfuric acid

  • Sodium sulfate (anhydrous)

  • Water

  • Ethanol

Procedure:

Step 1: Synthesis of Isonitroso-4-bromoacetanilide

  • In a large round-bottom flask, dissolve chloral hydrate (0.54 mol) in 1200 mL of water.

  • Add crystallized sodium sulfate (1300 g) to the solution.

  • In a separate beaker, prepare a solution of 4-bromoaniline (0.5 mol) in 300 mL of water containing concentrated hydrochloric acid (0.52 mol).

  • Add the 4-bromoaniline solution to the chloral hydrate solution.

  • Finally, add a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water to the reaction mixture.

  • Heat the mixture to a vigorous boil for 1-2 minutes. The product will start to crystallize out.

  • Cool the reaction mixture in an ice bath.

  • Collect the solid product by vacuum filtration, wash with cold water, and air dry.

Step 2: Synthesis of 5-Bromoisatin

  • Carefully add concentrated sulfuric acid to a beaker and preheat to 50°C.

  • Slowly add the dried isonitroso-4-bromoacetanilide from the previous step in portions with vigorous stirring, maintaining the temperature between 65-75°C.

  • After the addition is complete, heat the mixture to 80°C for 15 minutes.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol/water to obtain pure 5-bromoisatin.

Protocol 2: N-Acetylation of 5-Bromoisatin to Yield 1-Acetyl-5-bromo-1H-indole-2,3-dione

This protocol is based on standard N-acetylation procedures for indoles and related heterocycles using acetic anhydride.[8]

Workflow for the N-Acetylation of 5-Bromoisatin:

cluster_0 N-Acetylation Reaction A 5-Bromoisatin C Reaction Mixture A->C B Acetic Anhydride B->C D 1-Acetyl-5-bromo-1H-indole-2,3-dione C->D Heating

Caption: N-Acetylation of 5-bromoisatin.

Materials:

  • 5-Bromoisatin

  • Acetic anhydride

  • Pyridine (optional, as catalyst)

  • Ice-cold water

  • Ethanol

Procedure:

  • Suspend 5-bromoisatin (1 equivalent) in acetic anhydride (5-10 equivalents).

  • A catalytic amount of pyridine can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 140°C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.

  • Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure 1-Acetyl-5-bromo-1H-indole-2,3-dione.

Characterization:

The synthesized 1-Acetyl-5-bromo-1H-indole-2,3-dione should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure and the presence of the acetyl group.

  • FT-IR Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the dione and the acetyl group.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the compound.

Applications in Medicinal Chemistry

1-Acetyl-5-bromo-1H-indole-2,3-dione is a valuable precursor for the synthesis of various biologically active molecules. Below are protocols for the synthesis of two important classes of compounds: bis-isatin derivatives with anticancer activity and indole-glyoxylamide hybrids with antimicrobial properties.

Application 1: Synthesis of Bis-Isatin Derivatives as Anticancer Agents

Bis-isatin derivatives have shown promising anticancer activity, and 1-Acetyl-5-bromo-1H-indole-2,3-dione can be a key starting material for their synthesis. This protocol outlines a general procedure for the synthesis of a bis-isatin derivative.

Workflow for the Synthesis of a Bis-Isatin Derivative:

cluster_0 Condensation Reaction A 1-Acetyl-5-bromo-1H- indole-2,3-dione C Reaction Mixture A->C B Diamine Linker B->C D Bis-Isatin Derivative C->D Reflux cluster_0 Amide Bond Formation A 1-Acetyl-5-bromo-1H- indole-2,3-dione C Reaction Mixture A->C B Primary or Secondary Amine B->C D Indole-glyoxylamide Hybrid C->D Stirring at RT

Sources

Application Note: 1-Acetyl-5-bromo-1H-indole-2,3-dione in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Rationale

The compound 1-Acetyl-5-bromo-1H-indole-2,3-dione (hereafter referred to as 5-Br-N-Ac-Isatin ) represents a "privileged scaffold" in medicinal chemistry. Unlike the unsubstituted isatin, the introduction of the


-acetyl group and the 5-bromo substituent creates a unique electronic environment that significantly enhances reactivity at the C-3 carbonyl position.

Why this scaffold matters:

  • Electronic Activation: The

    
    -acetyl group is a strong electron-withdrawing group (EWG). It destabilizes the amide bond resonance, making the C-3 ketone significantly more electrophilic than in simple isatin. This facilitates rapid condensation reactions (e.g., Schiff base formation) under milder conditions.
    
  • Pharmacological Profile: The 5-bromo substituent increases lipophilicity (LogP) and provides a halogen-bonding site, often enhancing the potency of the final drug candidate against targets like kinase enzymes and bacterial cell walls.

  • Synthetic Versatility: It serves as a divergent precursor for spiro-oxindoles, quinolines, and thiosemicarbazones.

Mechanistic Insight: The "Push-Pull" Activation

To successfully utilize 5-Br-N-Ac-Isatin, one must understand the causality of its reactivity.

  • The "Pull" (Activation): The

    
    -acetyl group pulls electron density away from the indole ring nitrogen. This reduces the donation of the nitrogen lone pair into the C-2 carbonyl, which in turn minimizes the resonance stabilization of the C-3 carbonyl. Result:  The C-3 carbon becomes a "hot" electrophile, ready for nucleophilic attack.
    
  • The "Anchor" (Selectivity): The 5-bromo group is electronically withdrawing (inductive) but mesomerically donating. It directs electrophilic aromatic substitutions to the C-7 position, but in the context of heterocyclic synthesis at C-3, its primary role is steric and lipophilic modulation.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

G cluster_0 Key Mechanism Core 1-Acetyl-5-bromo- 1H-indole-2,3-dione Schiff Schiff Bases (Imines) Core->Schiff Condensation (EtOH, AcOH) Thio Thiosemicarbazones (Antimicrobial) Core->Thio Condensation (Reflux) Spiro Spiro-oxindoles (Anticancer) Core->Spiro [3+2] Cycloaddition (Azomethine Ylide) Amine Primary Amines (R-NH2) Amine->Schiff Hydrazine Thiosemicarbazide Hydrazine->Thio Dipole Sarcosine + Dipolarophile Dipole->Spiro

Figure 1: Divergent synthetic pathways from the 1-Acetyl-5-bromo-isatin scaffold. Blue indicates the starting material; Green indicates condensation products; Red indicates cycloaddition products.

Detailed Experimental Protocols

Protocol A: High-Efficiency Synthesis of Thiosemicarbazones

Application: Synthesis of antimicrobial and antiviral candidates. Rationale: The


-acetyl group allows this reaction to proceed faster than with unsubstituted isatin. However, pH control is critical . Strong bases will hydrolyze the 

-acetyl group (deacetylation). We use weak acid catalysis.

Reagents:

  • 1-Acetyl-5-bromo-1H-indole-2,3-dione (1.0 equiv)

  • Thiosemicarbazide (1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH)[1]

  • Catalyst: Glacial Acetic Acid (AcOH)[1][2]

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol (approx. 268 mg) of 5-Br-N-Ac-Isatin in 10 mL of absolute ethanol. Slight warming (40°C) may be required for complete dissolution.

  • Activation: Add 3–5 drops of glacial acetic acid. Note: This protonates the C-3 carbonyl oxygen, lowering the activation energy for nucleophilic attack.

  • Addition: Add 1.1 mmol of thiosemicarbazide slowly to the stirring solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–3 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Checkpoint: The product usually precipitates as a yellow/orange solid during reflux.

  • Isolation: Cool the reaction mixture to room temperature and then to 0°C in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) followed by cold water (to remove unreacted thiosemicarbazide). Recrystallize from ethanol/DMF if necessary.

Expected Data:

Parameter Value
Yield 85–92%
Appearance Yellow to Orange Crystalline Solid
Melting Point >240°C (decomposition)

| IR Signature | C=N stretch (~1610 cm⁻¹), N-H stretch (3200-3400 cm⁻¹) |

Protocol B: Stereoselective Synthesis of Spiro-oxindoles

Application: Construction of complex 3D scaffolds for anticancer screening (e.g., MDM2 inhibitors). Rationale: This protocol utilizes a [3+2] cycloaddition .[3] The 5-Br-N-Ac-Isatin reacts with an amino acid (sarcosine) to form an in situ azomethine ylide (a 1,3-dipole), which then traps a dipolarophile (e.g., chalcone or maleimide).

Reagents:

  • 1-Acetyl-5-bromo-1H-indole-2,3-dione (1.0 equiv)

  • Sarcosine (1.2 equiv)

  • Dipolarophile (e.g.,

    
    -phenylmaleimide) (1.0 equiv)
    
  • Solvent: Methanol or Toluene (depending on temperature requirements)

Step-by-Step Methodology:

  • One-Pot Setup: In a pressure tube or round-bottom flask, combine 5-Br-N-Ac-Isatin (1.0 mmol), sarcosine (1.2 mmol), and

    
    -phenylmaleimide (1.0 mmol).
    
  • Solvent Choice:

    • Use Methanol (10 mL) for a "greener" profile (Reflux ~65°C).

    • Use Toluene (10 mL) if higher thermal energy is needed to drive the decarboxylation of sarcosine (Reflux ~110°C).

  • Reaction: Reflux the mixture for 4–6 hours.

    • Mechanism:[4][5] The isatin and sarcosine condense to form an iminium ion, which decarboxylates to generate the azomethine ylide. This dipole immediately undergoes cycloaddition with the maleimide.

  • Monitoring: TLC should show the disappearance of the deep orange isatin spot and the appearance of a new, less polar spot.

  • Work-up: Remove solvent under reduced pressure. The residue is often a solid.

  • Purification: Column chromatography is usually required to separate diastereomers (Silica gel, Hexane:EtOAc gradient).

Critical Control Point: The


-acetyl group stabilizes the transition state but can be labile. Avoid adding bases like triethylamine (TEA) unless the reaction is stalled, as this may cleave the acetyl group.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Deacetylation (Loss of N-Ac)pH too high (Basic conditions) or nucleophilic solvent (water/alcohol) at high temp for too long.Maintain neutral to slightly acidic pH (AcOH). Use anhydrous solvents. Avoid strong bases like NaOH or excess TEA.
Low Yield (Condensation) Incomplete activation of C-3 carbonyl.Increase catalyst (AcOH) concentration. Ensure starting material is pure (impurities can quench the catalyst).
Poor Solubility High crystallinity of the brominated scaffold.Use co-solvents like DMF or DMSO (10-20%) mixed with Ethanol.
Side Products (Spiro) Polymerization of dipolarophile.Add the dipolarophile slowly or use a slight excess of the isatin/sarcosine component to ensure the dipole captures the alkene efficiently.

References

  • Synthesis of 5-Bromo-1H-indole-2,3-dione Derivatives: Tribak, Z., et al.[6][7] "Synthesis of New 1H-Indole-2,3-dione Derivatives Using Phase-Transfer Catalysis." J. Mar.[7] Chim. Heterocycl. (2016).[7]

  • Thiosemicarbazone Synthesis & Biological Activity: Hassan, M. S., et al.[8][9][10][11] "Synthesis Of Novel Thiosemicarbazone Derivative, Characterization, In Silico Study And Antidiabetic Activity."[10] Nanotechnology Perceptions (2025).

  • Spirooxindole Synthesis via [3+2] Cycloaddition: Boudriga, S., et al.[3] "Synthesis of highly functionalized spirooxindole derivatives via multicomponent [3+2] cycloaddition reactions." ResearchGate (2024).

  • Cytotoxicity of 5-Bromo-Isatin Derivatives: Pervez, H., et al. "Synthesis and Primary Cytotoxicity Evaluation of New 5-bromo-3-substituted-hydrazono-1H-2-indolinones." National Institutes of Health (PubMed).

Sources

Application Note: Chemoselective Condensation of 1-Acetyl-5-bromo-1H-indole-2,3-dione

[1]

Chemical Profile & Reactivity Landscape

Compound: 1-Acetyl-5-bromo-1H-indole-2,3-dione Molecular Formula: C₁₀H₆BrNO₃ Key Features: [1][2][3][4][5]

  • C-3 Carbonyl (Ketone): The primary site for condensation (Schiff base/hydrazone formation). Highly electrophilic due to the electron-withdrawing 5-bromo and N-acetyl groups.[1]

  • C-2 Carbonyl (Lactam): Susceptible to nucleophilic attack.[3][6][7] Under basic conditions or with strong nucleophiles (e.g., aliphatic amines), the N1-C2 bond cleaves, destroying the heterocyclic core to form acyclic keto-amides.[1]

  • N-Acetyl Group: Acts as a protecting group and an activator.[1] It is labile under strong acidic (hydrolysis) or basic (cleavage) conditions.

Reactivity Pathway Diagram

The following diagram illustrates the critical competition between the desired condensation and the undesired ring-opening pathways.

ReactivityPathwayStart1-Acetyl-5-bromo-1H-indole-2,3-dionePath_C3Path A: C-3 Attack(Kinetic Control)Start->Path_C3 Mild Acid / NeutralPath_C2Path B: C-2 Attack(Thermodynamic/Base Control)Start->Path_C2 Strong Base / High TempReagentNucleophile (H₂N-R)(Amine/Hydrazide)Reagent->Path_C3Reagent->Path_C2Product_CondensationTarget: Schiff Base / Hydrazone(Intact Core)Path_C3->Product_Condensation- H₂OProduct_RingOpenImpurity: Acyclic Keto-Amide(Ring Cleavage)Path_C2->Product_RingOpenRing Opening

Caption: Chemoselectivity map. Path A (green) is the desired condensation. Path B (red) is the parasitic ring-opening reaction driven by basicity and unhindered nucleophiles.

Experimental Protocols

Protocol A: Synthesis of Schiff Bases (Imine Condensation)

Objective: Condensation of 1-acetyl-5-bromoisatin with aromatic amines (e.g., 4-bromoaniline, 4-methoxyaniline).[1] Challenge: Preventing N-deacetylation and ring cleavage.

Materials
  • Substrate: 1-Acetyl-5-bromo-1H-indole-2,3-dione (1.0 equiv)

  • Reagent: Aromatic Amine (1.0 - 1.1 equiv)

  • Solvent: Absolute Ethanol (Anhydrous conditions prefered to limit hydrolysis)

  • Catalyst: Glacial Acetic Acid (GAA)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 1-acetyl-5-bromoisatin in 10-15 mL of absolute ethanol.

    • Note: Heating gently (40°C) may be required for complete dissolution.

  • Activation: Add 2-3 drops of Glacial Acetic Acid.

    • Rationale: GAA protonates the C-3 carbonyl oxygen, increasing electrophilicity without creating a strongly acidic environment that would hydrolyze the N-acetyl group.[1]

  • Addition: Add 1.0 mmol of the aromatic amine dropwise (if liquid) or portion-wise (if solid).

  • Reaction: Reflux the mixture at 78°C for 3–6 hours.

    • Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the starting material spot (bright orange/red) and the appearance of a new colored spot (often yellow/dark orange).

  • Workup:

    • Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.

    • The Schiff base typically precipitates as a colored solid.[1]

    • Filter the precipitate under vacuum.[1]

    • Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted amine.

  • Recrystallization: Recrystallize from hot ethanol/chloroform if necessary.

Self-Validation Check:

  • IR Spectrum: Look for the appearance of a strong band at 1600–1625 cm⁻¹ (C=N) .

  • Absence of OH: Ensure no broad OH stretch (3200-3400 cm⁻¹) appears, which would indicate ring opening (formation of a carboxylic acid/amide/phenol moiety).

Protocol B: Synthesis of Thiosemicarbazones

Objective: Reaction with thiosemicarbazide to form bioactive scaffolds. Challenge: Thiosemicarbazide is less nucleophilic than simple amines; requires longer reaction times.[1]

Materials
  • Substrate: 1-Acetyl-5-bromo-1H-indole-2,3-dione (1.0 equiv)

  • Reagent: Thiosemicarbazide (1.1 equiv)

  • Solvent: Ethanol/Methanol (1:1 mixture improves solubility)

  • Catalyst: Glacial Acetic Acid (Catalytic)[5][8]

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 mmol of thiosemicarbazide in 10 mL of hot methanol/ethanol mixture.

  • Combination: Add the hot solution of thiosemicarbazide to a solution of 1-acetyl-5-bromoisatin (1.0 mmol) in ethanol (10 mL).

  • Catalysis: Add 3-4 drops of Glacial Acetic Acid.

  • Reflux: Reflux for 4–8 hours.

    • Observation: A heavy precipitate often forms during the reflux.[1]

  • Isolation: Cool to room temperature. Filter the solid product.[1]

  • Purification: Wash with hot water (to remove unreacted thiosemicarbazide) followed by cold ethanol.

Self-Validation Check:

  • 1H NMR: The N-acetyl methyl singlet (~2.6 ppm) must remain. If it is absent, deacetylation occurred.[1]

  • IR: Distinct peaks for C=S (approx. 1100-1200 cm⁻¹) and NH (3200-3300 cm⁻¹) from the thiosemicarbazide moiety should be present.

Critical Control Points & Troubleshooting

IssueSymptomRoot CauseCorrective Action
Ring Opening Product is more soluble than expected; IR shows broad OH/NH; Loss of heterocycle color.Base catalysis; Nucleophile too basic (e.g., aliphatic amines).[1]Use weaker bases; switch solvent to Acetic Acid; maintain strictly anhydrous conditions.
Deacetylation Loss of Acetyl signal in NMR; Product matches "free" isatin derivative.[1]Acid concentration too high; Presence of water.[1]Use Glacial Acetic Acid only (avoid HCl/H₂SO₄); Use molecular sieves in solvent.
No Reaction Starting material persists on TLC after 6h.Steric hindrance at C-3; Low nucleophilicity.[1]Increase reflux time; Use microwave irradiation (100W, 80°C, 10-20 min).

References

  • Synthesis of 5-bromoindole derivatives: Title: Method for preparing 5-bromoindole.[1][2][4][8][9] Source: Google Patents (CN102558017A). URL:

  • Reactivity of N-acetylisatin (Ring Opening): Title: General mechanism for the reaction of N-acylisatin with amine or alcohol. Source: ResearchGate (Bogdanov & Zaripova). URL:[Link]

  • Schiff Base Protocols (Isatin Derivatives): Title: Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. Source: ResearchGate.[1][10][11] URL:[Link]

  • Thiosemicarbazone Synthesis: Title: Synthesis of Some Novel Semicarbazone and Thiosemicarbazone Derivatives of Isatin as Possible Biologically Active Agents.[1] Source: Journal of Pharmaceutical Research International.[1] URL:[Link]

  • Isatin Chemistry Review: Title: Isatin and its derivatives: a survey of recent syntheses, reactions, and applications.[1][12][13] Source: MedChemComm (RSC Publishing). URL:[Link]

Structural Elucidation and Quality Control of 1-Acetyl-5-bromo-1H-indole-2,3-dione via High-Field NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Acetyl-5-bromo-1H-indole-2,3-dione (also known as N-acetyl-5-bromoisatin) is a critical electrophilic scaffold in medicinal chemistry. It serves as a primary intermediate for synthesizing spiro-oxindoles, Schiff bases, and anticonvulsant agents.

This Application Note provides a definitive protocol for the structural characterization of this compound using 1H and 13C NMR. Unlike standard spectral listings, this guide focuses on process analytical logic —specifically, how to use NMR to distinguish the N-acetylated product from its precursor (5-bromoisatin) and identify common degradation impurities like ring-opened isatinic acid derivatives.

Chemical Context & Numbering System

To ensure accurate assignment, we utilize the standard indole numbering system.

Structure N1 N1 C2 C2 (Amide) N1->C2 Ac Acetyl (CO-CH3) N1->Ac Acetylation Site C3 C3 (Ketone) C2->C3 C4 C4 C3->C4 C5 C5 (Br) C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7->N1

Figure 1: Connectivity and functional mapping of 1-Acetyl-5-bromo-1H-indole-2,3-dione. Note the N1 position is the site of acetylation.

Experimental Protocol: Synthesis & Sample Preparation

High-quality NMR data requires high-purity synthesis. The following protocol ensures minimal ring-opening byproducts.

Synthesis Workflow

The standard preparation involves heating 5-bromoisatin with acetic anhydride.

Reaction:



Procedure:

  • Suspend 1.0 eq of 5-bromoisatin in 5.0 eq of acetic anhydride.

  • Reflux at 130°C for 3–4 hours. Critical: Monitor TLC (Hexane:EtOAc 7:3) until the polar starting material spot disappears.

  • Cool to room temperature. The product typically crystallizes.

  • Filter and wash with cold hexanes (to remove acetic acid traces).

  • Dry under vacuum.

NMR Sample Preparation
  • Solvent Selection: DMSO-d6 is the preferred solvent. While CDCl3 is usable, isatin derivatives often exhibit poor solubility in chloroform, leading to low signal-to-noise ratios.

  • Concentration: Dissolve ~10–15 mg of sample in 0.6 mL DMSO-d6.

  • Tube: Standard 5mm NMR tube.

1H NMR Analysis (400 MHz, DMSO-d6)

The 1H NMR spectrum provides two definitive diagnostic confirmations: the appearance of the acetyl methyl group and the deshielding of the H7 proton .

Spectral Assignments[1][2][3][4]
PositionChemical Shift (δ ppm)MultiplicityIntegrationDiagnostic Note
H7 8.25 – 8.35 Doublet (d)1HKey Indicator. shifted downfield from ~6.9 ppm in precursor.
H4 7.85 – 7.95Doublet (d)1HDeshielded by C3 ketone.
H6 7.70 – 7.80Doublet of Doublets (dd)1HCouples with H7 and H4.
Acetyl-CH3 2.60 – 2.65 Singlet (s)3HConfirmation of acetylation.
N-H ABSENT --Presence indicates unreacted starting material.
Mechanistic Insight: The "H7 Shift"

In the starting material (5-bromoisatin), the H7 proton (adjacent to Nitrogen) typically appears upfield at ~6.8–6.9 ppm due to the electron-donating resonance of the lone pair on the amine.

Upon acetylation, the lone pair on N1 is delocalized into the acetyl carbonyl. This removes electron density from the ring and places the H7 proton in the deshielding cone of the acetyl carbonyl oxygen. Consequently, the H7 signal shifts dramatically downfield to ~8.3 ppm .

Validation Rule: If you see a doublet at ~6.9 ppm, your reaction is incomplete.

13C NMR Analysis (100 MHz, DMSO-d6)

The 13C spectrum is complex due to the presence of three carbonyl signals. Correct assignment is crucial for distinguishing the amide, ketone, and acetyl groups.

Carbon Assignments[1][4]
Carbon TypeAssignmentChemical Shift (δ ppm)Notes
Ketone C=O C3178.0 – 180.0 Most downfield signal.
Acetyl C=O N-CO-CH3170.0 – 171.0 Characteristic of N-acetyl.
Amide C=O C2158.0 – 159.5 Lactam carbonyl.
Aromatic C7a (Quaternary)145.0 – 148.0
Aromatic C3a (Quaternary)118.0 – 120.0
Aromatic C-H (C4, C6, C7)115.0 – 140.0C4/C6/C7 signals.
C-Br C5116.0 – 117.0Distinctive quaternary carbon.
Methyl CH326.0 – 27.0 Acetyl methyl group.

Troubleshooting & Impurity Profiling

Common issues in the synthesis of N-acetylisatins involve hydrolysis or ring opening. Use the flowchart below to diagnose spectral anomalies.

Troubleshooting Start Analyze 1H NMR Spectrum CheckNH Is there a broad singlet at >10.0 ppm? Start->CheckNH CheckCOOH Is there a broad singlet at ~12-14 ppm? CheckNH->CheckCOOH No ResultSM Impurity: Unreacted 5-Bromoisatin CheckNH->ResultSM Yes CheckH7 Check H7 Position CheckCOOH->CheckH7 No ResultOpen Impurity: Ring Opened (N-Acetyl-5-bromoisatinic acid) CheckCOOH->ResultOpen Yes CheckH7->ResultSM H7 at ~6.9 ppm ResultPure PASS: Pure Product CheckH7->ResultPure H7 at ~8.3 ppm

Figure 2: Diagnostic logic for impurity identification in N-acetyl-5-bromoisatin analysis.

Key Impurity Signals:
  • Unreacted 5-Bromoisatin: Look for N-H (broad s, >10 ppm) and H7 (d, ~6.9 ppm).

  • Acetic Acid/Anhydride: Singlet at ~1.91 ppm (AcOH) or ~2.2 ppm (Ac2O) in DMSO-d6.

  • Ring Opening (Hydrolysis): In basic conditions or presence of water, the N1-C2 bond may cleave, forming the substituted isatinic acid. Look for a carboxylic acid proton (~12-14 ppm).

References

  • PubChem. 1-Acetyl-5-bromoindole-2,3-dione (Compound CID 3146159).[1] National Library of Medicine. Available at: [Link]

  • Silva, B. N. M., et al. (2021). Synthesis of Isatin Derivatives. Journal of the Turkish Chemical Society Section A. Available at: [Link]

  • Gottlieb, H. E., et al. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2] J. Org.[2] Chem. 62, 7512-7515. (Standard reference for solvent impurities).

Sources

Synthesis of novel anti-liver cancer compounds from isatin intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of Novel Isatin-Triazole Conjugates for HepG2 Suppression

Executive Summary

Hepatocellular Carcinoma (HCC) remains a leading cause of cancer mortality, with limited therapeutic options beyond Sorafenib and Lenvatinib. The isatin (1H-indole-2,3-dione) scaffold is a privileged structure in medicinal chemistry due to its high affinity for kinase binding pockets (e.g., VEGFR-2, CDK2). This application note details a robust, modular protocol for synthesizing N-substituted Isatin-1,2,3-Triazole hybrids using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry."

These hybrids have demonstrated superior cytotoxicity against HepG2 cell lines (


) compared to the parent isatin, primarily by inducing mitochondrial-mediated apoptosis and arresting the cell cycle at the G2/M phase.

Strategic Design & Rationale

To maximize anti-cancer efficacy, we employ a "Molecular Hybridization" strategy.

  • The Isatin Core: Acts as the primary pharmacophore, mimicking the purine ring of ATP to inhibit kinases.

  • The 1,2,3-Triazole Linker: Bioisostere of the amide bond. It is metabolically stable and participates in hydrogen bonding and dipole-dipole interactions with biological targets.[1]

  • The "Click" Advantage: Allows for the rapid generation of a library of derivatives by simply varying the azide component, facilitating Structure-Activity Relationship (SAR) studies.

Workflow Logic Diagram

SynthesisWorkflow Isatin Isatin Core (Starting Material) Intermediate N-Propargyl Isatin (Key Intermediate) Isatin->Intermediate K2CO3, DMF N-Alkylation Propargyl Propargyl Bromide (Alkyne Source) Propargyl->Intermediate ClickReaction CuAAC Click Reaction (CuSO4 / Na-Ascorbate) Intermediate->ClickReaction Azide Aryl Azide (Variable R-Group) Azide->ClickReaction FinalProduct Isatin-Triazole Hybrid (Anti-HCC Agent) ClickReaction->FinalProduct Regioselective 1,4-disubstitution

Figure 1: Modular synthesis workflow for Isatin-Triazole hybrids. The N-alkylation provides the "clickable" handle, while the CuAAC reaction couples the variable azide moiety.

Experimental Protocols

Protocol A: Synthesis of N-Propargyl Isatin (Scaffold Preparation)

Objective: Functionalize the N1 position of the isatin ring with a terminal alkyne.

Reagents:

  • Isatin (1.0 eq, 5.0 mmol)

  • Propargyl bromide (80% in toluene) (1.2 eq, 6.0 mmol)

  • Potassium Carbonate (

    
    ) (anhydrous, 2.0 eq, 10.0 mmol)
    
  • DMF (Dimethylformamide) (10 mL)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 5.0 mmol of Isatin in 10 mL of dry DMF.

  • Base Addition: Add anhydrous

    
     (10.0 mmol) and stir at Room Temperature (RT) for 30 minutes. Note: The solution will turn dark red/purple due to proton abstraction.
    
  • Alkylation: Dropwise add propargyl bromide (6.0 mmol) over 10 minutes.

  • Reaction: Stir the mixture at RT for 4–6 hours . Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting material (

    
    ) should disappear, and a new spot (
    
    
    
    ) should appear.
  • Workup: Pour the reaction mixture into 100 mL of ice-cold water. A precipitate will form immediately.

  • Purification: Filter the orange/red solid, wash with cold water (

    
     mL), and dry under vacuum. Recrystallize from Ethanol to obtain orange needles.
    
    • Expected Yield: 85–92%

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) should show a triplet at
      
      
      ppm (acetylenic H) and a doublet at
      
      
      ppm (
      
      
      ).
Protocol B: "Click" Synthesis of Isatin-Triazole Hybrids

Objective: Couple the scaffold with an aryl azide to form the active pharmaceutical ingredient (API).

Reagents:

  • N-Propargyl Isatin (1.0 eq, 1.0 mmol)

  • Substituted Phenyl Azide (1.0 eq, 1.0 mmol) (Pre-synthesized via diazotization)

  • Copper(II) Sulfate Pentahydrate (

    
    ) (0.1 eq, 10 mol%)
    
  • Sodium Ascorbate (0.2 eq, 20 mol%)

  • Solvent: t-Butanol / Water (1:1 v/v) (10 mL)

Procedure:

  • Setup: Suspend N-Propargyl Isatin (1.0 mmol) and the chosen Phenyl Azide (1.0 mmol) in 10 mL of t-BuOH/Water (1:1).

  • Catalyst Preparation: Prepare fresh solutions of

    
     (0.1 M in water) and Sodium Ascorbate (0.2 M in water).
    
  • Initiation: Add the

    
     solution (1 mL) to the reaction mixture, followed immediately by the Sodium Ascorbate solution (1 mL).
    
    • Mechanism:[2][3] Ascorbate reduces inactive Cu(II) to the active Cu(I) species in situ.[4][5]

  • Reaction: Stir vigorously at RT for 6–12 hours . The mixture often turns from a suspension to a clearer solution, then precipitates the product.

  • Quenching: Dilute with 20 mL of cold water.

  • Copper Removal (Critical): Filter the precipitate and wash with 10% Ammonium Chloride (

    
    ) solution. This complexes any residual copper (which is cytotoxic and can skew biological assay results).
    
  • Purification: Wash with water and cold ethanol. Recrystallize from DMF/Ethanol.

Biological Evaluation: HepG2 Cytotoxicity

Objective: Quantify the anti-cancer potency (


).[6][7]

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Colorimetric Assay.

Protocol Summary:

  • Seeding: Seed HepG2 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with compounds (0.1 – 100

    
    ) for 48h. Include Sorafenib  as a positive control.
    
  • Development: Add MTT reagent (5 mg/mL), incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate % Cell Viability.

Data Presentation Template:

Compound IDR-Group (Azide)HepG2

(

)
Normal Cells (LO2)

Selectivity Index (SI)
Isatin (Ref) -> 100> 100-
Hybrid 4a Phenyl12.5 ± 1.2> 100> 8.0
Hybrid 4b 4-Fluoro-phenyl8.2 ± 0.895.011.5
Hybrid 4c 4-Methoxy-phenyl15.3 ± 1.5> 100> 6.5
Sorafenib -4.5 ± 0.530.06.6

Interpretation: Compound 4b shows high potency and a superior Selectivity Index (SI > 10 is considered highly selective), minimizing toxicity to normal liver cells.

Mechanism of Action (MOA)

The isatin-triazole hybrids typically function as multi-target kinase inhibitors. The isatin moiety occupies the ATP-binding pocket of VEGFR-2, while the triazole tail extends into the hydrophobic region, stabilizing the complex.

Signaling Pathway Diagram

MOA Compound Isatin-Triazole Hybrid VEGFR2 VEGFR-2 / CDK2 (Kinase Targets) Compound->VEGFR2 Inhibition CellCycle G2/M Phase Arrest Compound->CellCycle Induces Signaling Downstream Signaling (PI3K/Akt/mTOR) VEGFR2->Signaling Blocks Mitochondria Mitochondrial Dysfunction (Loss of MMP) Signaling->Mitochondria Triggers Caspase Caspase-3/9 Activation Mitochondria->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis CellCycle->Apoptosis

Figure 2: Proposed Mechanism of Action. The hybrid compound inhibits key oncogenic kinases, leading to mitochondrial destabilization and caspase-dependent apoptosis.

Senior Scientist's Troubleshooting Notes

  • The "Copper Issue":

    • Problem: Residual copper trapped in the triazole lattice can cause false positives in cytotoxicity assays (copper is toxic).

    • Solution: Always wash the final solid with aqueous

      
       or EDTA. If the solid is green/blue, copper is still present.
      
  • Solubility:

    • Problem: Isatin-triazoles can be very insoluble.

    • Solution: If precipitation in the Click reaction is too rapid and traps starting material, add 10% DMSO to the t-BuOH/Water mixture to keep intermediates in solution longer.

  • Safety:

    • Warning: Low molecular weight organic azides can be explosive. Always work with aryl azides (more stable) and keep the total reaction scale below 1 gram until the process is validated.

References

  • Synthesis of Isatin-Triazole Hybrids

    • Title: Design and Synthesis of Isatin-1,2,3-triazole Hybrids as Anticancer Agents.[1][8][9][10]

    • Source:ChemistrySelect, 2024.
    • URL:[Link]

  • Click Chemistry Protocol

    • Title: Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids.
    • Source:Beilstein Journal of Organic Chemistry, 2017.
    • URL:[Link]

  • Anti-HCC Activity (HepG2)

    • Title: Synthesis and in vitro cytotoxicity evaluation of isatin-pyrrole deriv
    • Source:ResearchG
    • URL:[Link]

  • Mechanism of Action

    • Title: A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics.
    • Source:PMC (PubMed Central), 2025.
    • URL:[Link]

Sources

How to synthesize spirocyclic compounds from 5-bromo-isatin

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Spiro[pyrrolidine-3,3'-oxindole] Scaffolds from 5-Bromo-isatin

Executive Summary

This guide details the synthesis of spirocyclic oxindoles utilizing 5-bromo-isatin as the core electrophilic scaffold. Unlike unsubstituted isatin, the 5-bromo derivative offers a unique electronic advantage: the inductive withdrawal (-I effect) of the bromine atom activates the C3-carbonyl, significantly enhancing susceptibility to nucleophilic attack and dipolar cycloadditions. This note provides two field-proven protocols: a stereoselective 1,3-Dipolar Cycloaddition (for pyrrolidine fusion) and a Green Multicomponent Reaction (for chromene fusion).

Strategic Analysis: The 5-Bromo Advantage

In drug discovery, the spiro-oxindole core is a "privileged structure" found in MDM2-p53 inhibitors and anti-mitotic agents. The choice of 5-bromo-isatin over isatin is not merely structural but kinetic:

  • Electronic Activation: The C5-Bromine atom lowers the LUMO energy of the C3-ketone, accelerating the formation of the critical azomethine ylide intermediate.

  • Late-Stage Diversification: The aryl bromide remains intact during spiro-cyclization, serving as a handle for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings to expand SAR (Structure-Activity Relationship) libraries.

Mechanism & Pathway Visualization

The primary route to spiro-pyrrolidines involves the formation of an azomethine ylide (a 1,3-dipole) followed by a [3+2] cycloaddition with a dipolarophile (alkene).

ReactionMechanism Isatin 5-Bromo-Isatin (Electrophile) Imine Imine/Iminium Intermediate Isatin->Imine Condensation Amine Sarcosine (Secondary Amine) Amine->Imine Ylide Azomethine Ylide (1,3-Dipole) Imine->Ylide Decarboxylation (-CO2) TS [3+2] Transition State Ylide->TS Olefin Dipolarophile (e.g., Chalcone) Olefin->TS Product Spiro-oxindole Scaffold TS->Product Cyclization

Figure 1: Mechanistic pathway for the decarboxylative generation of azomethine ylide and subsequent trapping.[1]

Protocol A: Stereoselective 1,3-Dipolar Cycloaddition

Target: Spiro[pyrrolidine-3,3'-oxindole] derivatives. Mechanism: Decarboxylative [3+2] Cycloaddition.

Reagents & Materials
  • Substrate: 5-Bromo-isatin (1.0 mmol, 226 mg)

  • Amine Source: Sarcosine (N-methylglycine) (1.2 mmol, 107 mg)

  • Dipolarophile: Chalcone (benzylideneacetophenone) (1.0 mmol) or Maleimide derivatives.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) - Green Solvent Compatible.

Step-by-Step Methodology
  • Charge: In a 25 mL round-bottom flask, combine 5-bromo-isatin, sarcosine, and the chosen chalcone.

  • Solvation: Add 10 mL of MeOH. The 5-bromo-isatin is sparingly soluble at RT but will dissolve upon heating.

  • Reflux: Heat the mixture to reflux (approx. 65°C) with magnetic stirring.

    • Expert Insight: Monitor the evolution of CO₂ (bubbling). The cessation of bubbling often indicates the completion of ylide formation.

  • Monitoring: Check TLC (System: Hexane/EtOAc 7:3) after 2 hours.

    • Self-Validation: The orange/red color of the isatin starting material should fade to a pale yellow or light brown as the spiro-ring forms.

  • Workup (Precipitation):

    • Allow the reaction to cool to room temperature.

    • Often, the spiro-product precipitates directly from MeOH.

    • If no precipitate forms, reduce volume by 50% under vacuum and cool to 0°C.

  • Purification: Filter the solid and wash with cold MeOH (2 x 3 mL). Recrystallize from EtOH if necessary.

Expected Yield: 85–95% Stereoselectivity: Typically favors the endo-isomer due to secondary orbital interactions.

Protocol B: Three-Component Knoevenagel-Michael MCR

Target: Spiro[chromene-4,3'-oxindole] derivatives. Mechanism: Knoevenagel Condensation


 Michael Addition 

Cyclization.[2]
Reagents & Materials
  • Substrate: 5-Bromo-isatin (1.0 mmol)

  • Activated Methylene: Malononitrile (1.1 mmol)

  • Enolizable Ketone: Dimedone (5,5-dimethyl-1,3-cyclohexanedione) (1.0 mmol)

  • Catalyst: L-Proline (10 mol%) or catalyst-free in water (reflux).

  • Solvent: Water:Ethanol (1:1 v/v).

Step-by-Step Methodology
  • Activation: Dissolve 5-bromo-isatin and malononitrile in the solvent mixture (5 mL). Stir for 10 mins at 50°C.

    • Mechanism:[1][2][3][4][5][6][7][8] This pre-step forms the highly electrophilic isatylidene-malononitrile intermediate (Knoevenagel product).

  • Addition: Add Dimedone and the catalyst (if using).

  • Reaction: Heat to 80°C for 45–90 minutes.

  • Self-Validation (Visual): The reaction mixture typically transitions from a suspension to a clear solution, then rapidly precipitates the product as a solid mass.

  • Isolation: Cool to RT. Filter the precipitate.[9] Wash with hot water (to remove unreacted starting materials/catalyst) and cold ethanol.

Analytical Validation & Troubleshooting

Data Summary Table
ParameterProtocol A (1,3-DC)Protocol B (MCR)
Key Intermediate Azomethine YlideIsatylidene-malononitrile
Time 2 - 4 Hours30 - 90 Minutes
Visual Endpoint CO₂ cessation; Color fadeHeavy precipitation
Typical Yield 85 - 92%88 - 96%
Purification Recrystallization (EtOH)Filtration + Wash
NMR Diagnostic Signals (500 MHz, DMSO-d₆)
  • Disappearance: The NH proton of the isatin core (typically ~10.8 ppm) may shift significantly or remain, but the characteristic C3-carbonyl signal (~180 ppm in ¹³C) will vanish, replaced by a spiro-quaternary carbon signal (typically 60–80 ppm).

  • Appearance: For Protocol A, look for pyrrolidine ring protons (multiplets at 2.0–4.5 ppm). For Protocol B, look for the amino group (

    
    ) signals if malononitrile was used (broad singlet ~7.0 ppm).
    

Workflow Decision Matrix

Workflow Start Starting Material: 5-Bromo-Isatin Goal Desired Spiro-System? Start->Goal PathA Target: N-Heterocycle Fusion (Pyrrolidine/Piperidine) Goal->PathA PathB Target: O-Heterocycle Fusion (Chromene/Pyran) Goal->PathB ActionA Protocol A: 1,3-Dipolar Cycloaddition (+ Sarcosine + Olefin) PathA->ActionA ActionB Protocol B: Multi-Component Reaction (+ Malononitrile + 1,3-Dione) PathB->ActionB Validation Validation: 1. Check CO2 evolution (Path A) 2. Check Precipitate (Path B) 3. 13C NMR (Spiro-C shift) ActionA->Validation ActionB->Validation

Figure 2: Decision tree for selecting the optimal synthetic pathway based on target architecture.

References

  • Mali, P. R., et al. (2017).[10] "1,3-Dipolar Cycloaddition Reactions for the Synthesis of Novel Oxindole Derivatives and Their Cytotoxic Properties." ACS Combinatorial Science.[10]

  • Wang, Y., et al. (2021). "Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles." International Journal of Molecular Sciences.

  • Barakat, A., et al. (2018).[11] "Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies." Journal of Photochemistry and Photobiology B: Biology.

  • Saranya, P. V., et al. (2021). "Transition metal-catalyzed synthesis of spirooxindoles." RSC Advances.

  • Galliford, C. V., & Scheidt, K. A. (2007). "Pyrrolidinyl-Spirooxindole Natural Products as Inspirations for Chemical Biology." Angewandte Chemie International Edition.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 1-Acetyl-5-bromo-1H-indole-2,3-dione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-Acetyl-5-bromo-1H-indole-2,3-dione. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this valuable heterocyclic compound. We will move beyond simple procedural steps to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthesis effectively.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for 1-Acetyl-5-bromo-1H-indole-2,3-dione?

The synthesis is a robust two-stage process. First, the core heterocyclic structure, 5-bromo-1H-indole-2,3-dione (commonly known as 5-bromoisatin), is prepared from 4-bromoaniline. The second stage involves the selective N-acetylation of the 5-bromoisatin intermediate to yield the final product. This modular approach allows for optimization and purification at each distinct stage.

Q2: Why is the Sandmeyer isatin synthesis the preferred method for the 5-bromoisatin precursor?

The Sandmeyer isatin synthesis is a classic and reliable method for converting anilines into isatins.[1] It proceeds in two main steps: the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed intramolecular cyclization.[1] For anilines bearing electron-withdrawing substituents like bromine, this method is particularly effective and avoids many of the regioselectivity issues that can arise with other synthetic routes.[2]

Q3: What are the most critical factors affecting the overall yield of the final product?

There are three primary control points for maximizing yield:

  • Purity and Isolation of the Isonitrosoacetanilide Intermediate: The efficiency of the initial condensation reaction and the clean isolation of this intermediate are paramount. Incomplete reaction or co-precipitation of impurities will negatively impact the subsequent cyclization.

  • Temperature Control During Cyclization: The cyclization step using concentrated sulfuric acid is highly exothermic and temperature-sensitive. Insufficient heat will lead to an incomplete reaction, while overheating will cause charring and significant product loss.[3]

  • Anhydrous Conditions for N-Acetylation: The final acetylation step with acetic anhydride requires the absence of water to prevent hydrolysis of the anhydride, which would halt the reaction and complicate purification.

Q4: What are the key safety precautions for this synthesis?

This synthesis involves several hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Chloral Hydrate: Toxic and a regulated substance in many regions.

  • Hydroxylamine Hydrochloride: Corrosive and a skin irritant.

  • Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns. Handle with extreme care, and always add the acid to other solutions slowly, never the other way around. The cyclization and quenching steps are highly exothermic.

  • Acetic Anhydride: Corrosive and a lachrymator.

Visualized Synthesis Workflow

G cluster_0 Stage 1: 5-Bromoisatin Synthesis cluster_1 Stage 2: N-Acetylation A 4-Bromoaniline B 2-(Hydroxyimino)-N- (4-bromophenyl)acetamide (Isonitrosoacetanilide Intermediate) A->B Sandmeyer Condensation (Chloral Hydrate, NH2OH·HCl) C 5-Bromo-1H-indole-2,3-dione (5-Bromoisatin) B->C Acid-Catalyzed Cyclization (Conc. H2SO4) D 1-Acetyl-5-bromo-1H-indole-2,3-dione (Final Product) C->D N-Acetylation (Acetic Anhydride)

Caption: Overall workflow for the synthesis of 1-Acetyl-5-bromo-1H-indole-2,3-dione.

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the synthesis.

Stage 1A: Formation of 2-(Hydroxyimino)-N-(4-bromophenyl)acetamide

Q: My yield of the isonitrosoacetanilide intermediate is low or the product appears impure. What went wrong?

A: This is a common issue often related to reaction conditions or reagent stoichiometry.

  • Causality: The reaction involves the condensation of 4-bromoaniline with chloral hydrate and hydroxylamine. The intermediate precipitates from the aqueous solution, and its purity is critical for the next step.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure the 4-bromoaniline is pure. If it is dark or discolored, consider recrystallization or distillation.

    • Ensure Excess Hydroxylamine: A significant excess of hydroxylamine hydrochloride is often required to drive the reaction to completion.[3]

    • Maintain Vigorous Stirring: As the product forms, the reaction mixture can become a very thick paste or suspension.[3] Inadequate stirring can lead to localized reagent concentrations and incomplete reaction. Using a robust overhead mechanical stirrer is highly recommended over a magnetic stir bar.

    • Control Temperature: While the reaction is typically heated, avoid excessive temperatures (e.g., >100°C) which can promote side reactions and decomposition. A range of 80-100°C is generally effective.[3]

Stage 1B: Cyclization to 5-Bromo-1H-indole-2,3-dione

Q: During the addition of the intermediate to sulfuric acid, the solution turned dark brown or black and my yield was negligible. What happened?

A: This indicates charring due to an uncontrolled exothermic reaction.

  • Causality: The cyclization is an electrophilic aromatic substitution catalyzed by concentrated sulfuric acid. This reaction is highly exothermic. If the temperature rises too high (e.g., above 80-90°C), the sulfuric acid will begin to oxidize and dehydrate the organic material, leading to decomposition (charring).

  • Troubleshooting Steps:

    • Ensure Dry Intermediate: The isonitrosoacetanilide intermediate must be thoroughly dried before adding it to the sulfuric acid. The presence of water can make the reaction more difficult to control.[3]

    • Control the Rate of Addition: Add the intermediate in small portions to the pre-heated (60-65°C) sulfuric acid, allowing the temperature to stabilize between additions.[3]

    • External Cooling: Have an ice-water bath ready to apply external cooling if the internal temperature begins to rise too quickly towards the upper limit of 80°C.

    • Vigorous Stirring: Good mixing is essential to dissipate heat evenly throughout the reaction volume and prevent localized overheating.

Q: The yield of 5-bromoisatin is low, but there was no charring. What are other potential causes?

A: This often points to incomplete cyclization or issues during product workup.

  • Causality: For the cyclization to be efficient, the intermediate must be sufficiently soluble in the sulfuric acid medium, and the reaction must be given enough time at the optimal temperature.

  • Troubleshooting Steps:

    • Verify Reaction Time and Temperature: Ensure the mixture is held at the target temperature (typically 70-80°C) for a sufficient duration (e.g., 1 hour) after the addition is complete to drive the cyclization to completion.

    • Quenching Procedure: Pour the reaction mixture carefully onto a large amount of crushed ice with stirring. This precipitates the product while diluting the acid and dissipating heat. An insufficient volume of ice can lead to elevated temperatures and potential side reactions.

    • Product Purification: Crude 5-bromoisatin can be contaminated with unreacted starting material or side products. A highly effective purification method involves dissolving the crude product in a dilute aqueous base (e.g., 2M NaOH) to form the sodium salt, filtering to remove insoluble impurities, and then re-precipitating the pure 5-bromoisatin by acidifying with an acid like acetic acid.[2]

Stage 2: N-Acetylation of 5-bromo-1H-indole-2,3-dione

Q: My N-acetylation reaction is sluggish or fails to go to completion.

A: This is typically caused by reagent quality or suboptimal reaction conditions.

  • Causality: The reaction proceeds via nucleophilic attack of the isatin nitrogen on the carbonyl carbon of acetic anhydride. The presence of nucleophiles like water will consume the anhydride, and insufficient heat can result in slow reaction kinetics.

  • Troubleshooting Steps:

    • Use Fresh Acetic Anhydride: Acetic anhydride can hydrolyze over time if exposed to atmospheric moisture. Use a fresh bottle or freshly distilled material for best results.[4]

    • Ensure Anhydrous Conditions: The 5-bromoisatin starting material must be completely dry.

    • Use Acetic Anhydride as Solvent: A common and effective procedure is to use an excess of acetic anhydride as both the acylating agent and the solvent, heating the mixture to reflux.[5][6][7]

    • Increase Reaction Time: If the reaction is slow, increasing the reflux time (e.g., from 2 hours to 4 hours) can help drive it to completion.[4][5]

Data and Protocols

Table 1: Summary of Reaction Conditions and Typical Yields
StageKey ReagentsSolventTemperature (°C)Time (h)Typical Yield
1A: Intermediate 4-Bromoaniline, Chloral Hydrate, NH₂OH·HClWater, Na₂SO₄80 - 1002 - 370 - 85%
1B: Cyclization Isonitroso-intermediate, Conc. H₂SO₄Conc. H₂SO₄65 - 80165 - 75%
2: Acetylation 5-Bromoisatin, Acetic AnhydrideAcetic AnhydrideReflux (~140)2 - 480 - 90%

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-bromo-1H-indole-2,3-dione (5-Bromoisatin)

Part A: 2-(Hydroxyimino)-N-(4-bromophenyl)acetamide

  • In a 2 L flask equipped with an overhead mechanical stirrer, dissolve chloral hydrate (e.g., 0.54 mol) in 1.2 L of water.

  • To this solution, add crystallized sodium sulfate (e.g., 1300 g) and stir until dissolved.

  • In a separate beaker, prepare a solution of 4-bromoaniline (e.g., 0.5 mol) in 300 mL of water containing concentrated HCl (e.g., 0.6 mol). Warm gently if necessary to dissolve.

  • Add the 4-bromoaniline solution to the main reaction flask.

  • Finally, add a solution of hydroxylamine hydrochloride (e.g., 1.5 mol) in 500 mL of water.

  • Heat the resulting suspension with vigorous stirring to 80-100°C. The mixture will likely form a thick paste.

  • Maintain heating and stirring for 2-3 hours.

  • Allow the mixture to cool slightly, then filter the hot suspension using a Büchner funnel.

  • Wash the collected solid thoroughly with water and dry completely in a vacuum oven.

Part B: Cyclization

  • Caution: This step is highly exothermic and uses concentrated sulfuric acid.

  • In a flask equipped with a stirrer and a thermometer, carefully heat concentrated sulfuric acid (e.g., 500 mL) to 60-65°C.

  • Slowly add the dry 2-(hydroxyimino)-N-(4-bromophenyl)acetamide from Part A in small portions, ensuring the internal temperature does not exceed 80°C. Use an ice bath for cooling if necessary.

  • Once the addition is complete, heat the dark solution to 80°C and hold for 1 hour.

  • In a separate large beaker (at least 5 L), prepare a large volume of crushed ice (approx. 3 kg).

  • Carefully and slowly pour the hot acid solution onto the crushed ice with vigorous stirring. A bright orange-red precipitate will form.

  • Allow the mixture to stand for 30 minutes to ensure complete precipitation.

  • Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain crude 5-bromoisatin.

  • Optional Purification: Recrystallize from an ethanol/water mixture or perform the base-acid purification described in the troubleshooting section.

Protocol 2: Synthesis of 1-Acetyl-5-bromo-1H-indole-2,3-dione
  • In a round-bottom flask equipped with a reflux condenser, combine the dry 5-bromo-1H-indole-2,3-dione (e.g., 0.1 mol) with an excess of acetic anhydride (e.g., 5-10 equivalents, or enough to act as a solvent).[4][5]

  • Heat the mixture to reflux with magnetic stirring and maintain at reflux for 2-4 hours. Monitor the reaction progress by TLC.[4][5]

  • After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath or freezer to maximize crystallization.[4]

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with a small amount of cold ether or a cold ethanol/water mixture to remove residual acetic anhydride.[5]

  • Dry the product under vacuum to yield 1-Acetyl-5-bromo-1H-indole-2,3-dione.

References

  • PrepChem. (n.d.). Synthesis of N-acetylisatin. PrepChem.com. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some new isatin derivatives of expected biological activities. Retrieved from [Link]

  • Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
  • ResearchGate. (n.d.). N-Acylation of Isatin Using 2-Diazo-1,2-diphenylethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Alkylation and N-acylation of isatin derivatives. Retrieved from [Link]

  • SynArchive. (n.d.). Sandmeyer Isatin Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. Retrieved from [Link]

  • RSC Publishing. (n.d.). Alkylation of isatins with trichloroacetimidates. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). An Endogenous Heterocyclic Compound Isatin. Retrieved from [https://www.rjpbcs.com/pdf/2016_7(6)/[4].pdf]([Link]4].pdf)

  • Asian Journal of Pharmacy and Pharmacology. (2019). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Alkylation of isatins utilizing KF/alumina. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the best condition for Acetylating the isatin?. Retrieved from [Link]

  • Organic Chemistry Portal. (2007). Catalytic Sandmeyer Bromination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Acetylation – Knowledge and References. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Solubility of 1-Acetyl-5-bromo-1H-indole-2,3-dione for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 1-Acetyl-5-bromo-1H-indole-2,3-dione, a substituted derivative of isatin, belongs to a class of compounds renowned for their diverse and potent biological activities, including potential anticancer and antimicrobial properties.[1][2][3] However, like many heterocyclic compounds developed for high potency, its planar structure and moderate lipophilicity (predicted XLogP3 ≈ 1.4) contribute to poor aqueous solubility, creating a significant hurdle for accurate and reproducible biological testing.[4] Precipitation of the compound during stock solution preparation or, more critically, upon dilution into aqueous assay media can lead to inaccurate concentration-response curves and misleading results.

This technical guide provides a structured, troubleshooting-oriented approach for researchers, scientists, and drug development professionals to systematically enhance the solubility of 1-Acetyl-5-bromo-1H-indole-2,3-dione, ensuring reliable data in biological assays.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when working with this compound.

Q1: Why is my 1-Acetyl-5-bromo-1H-indole-2,3-dione not dissolving in my aqueous buffer (e.g., PBS, cell culture media)?

A: The compound's limited aqueous solubility is intrinsic to its molecular structure. It is a moderately lipophilic, crystalline solid, meaning that significant energy is required to break its crystal lattice structure and solvate it with water molecules. Water, a highly polar protic solvent, is not efficient at dissolving this type of molecule. Direct dissolution in aqueous buffers is not a viable strategy.

Q2: What is the recommended first solvent to try for creating a stock solution?

A: We strongly recommend using 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration primary stock solution (e.g., 10-50 mM). DMSO is a powerful, polar aprotic solvent capable of effectively solvating 1-Acetyl-5-bromo-1H-indole-2,3-dione. This high-concentration stock serves as the foundation for all subsequent dilutions.

Q3: I've heard DMSO can be toxic to cells. What is the maximum concentration I can use in my assay?

A: This is a critical consideration. While an effective solvent, DMSO can induce cellular stress, differentiation, or toxicity at higher concentrations. For most cell-based assays, the final concentration of DMSO in the well should not exceed 0.5% (v/v), with concentrations below 0.25% being even safer.[5] Crucially, every experiment must include a "vehicle control" group —cells treated with the same final concentration of DMSO as the highest dose of your compound—to differentiate between compound-specific effects and solvent-induced artifacts.

Q4: My compound dissolves perfectly in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What should I do?

A: This is the most common failure point and the primary reason for this guide. This "crash-out" phenomenon occurs because the aqueous buffer cannot maintain the compound in solution once the DMSO concentration is drastically lowered. The following Troubleshooting Guide provides a systematic workflow to overcome this exact problem.

Section 2: Troubleshooting Guide: A Stepwise Workflow for Solubilization

If the standard DMSO stock-and-dilute method fails, do not increase the DMSO percentage in your assay. Instead, follow this validated workflow to identify a suitable formulation strategy. The goal is to find a system that maintains the compound's solubility in the final aqueous environment of your experiment.

G start Start: Compound Precipitation in Aqueous Buffer step1 Step 1: Prepare High-Concentration Stock in 100% DMSO (e.g., 20 mM) start->step1 step2 Step 2: Test Co-Solvent Systems (e.g., PEG 400, Ethanol) step1->step2 If precipitation persists upon dilution success Success: Compound is Soluble in Final Assay Conditions step1->success If dilution is successful (at low concentrations) step3 Step 3: Test Cyclodextrin Formulations (e.g., HP-β-CD) step2->step3 If co-solvents are insufficient or cause toxicity step2->success If solubility is achieved step4 Step 4: Alternative Approaches (pH Modification, Surfactants) step3->step4 If higher concentrations are needed or CD interferes with assay step3->success If solubility is achieved

Caption: A decision-making workflow for troubleshooting solubility issues.

Section 3: Detailed Experimental Protocols

Follow these protocols to systematically test the strategies outlined in the workflow.

Protocol 1: Preparation and Validation of a DMSO Stock Solution
  • Rationale: To create a concentrated, stable starting point for all experiments.

  • Materials: 1-Acetyl-5-bromo-1H-indole-2,3-dione powder, anhydrous DMSO, vortex mixer, sonicator.

  • Methodology:

    • Weigh out the required amount of compound to make a 20 mM stock solution (Molecular Weight: 268.06 g/mol ).

    • Add the appropriate volume of 100% anhydrous DMSO.

    • Vortex vigorously for 1-2 minutes.

    • If any particulate matter remains, sonicate the vial in a water bath for 5-10 minutes.

    • Self-Validation: Visually inspect the solution against a bright light and a dark background to ensure it is a clear, homogenous solution with no visible particles.

    • Store in small aliquots at -20°C, protected from light and moisture.

Protocol 2: Kinetic Solubility Screen with Co-Solvents
  • Rationale: To determine if a water-miscible organic co-solvent can improve the solubility of the compound in the final aqueous medium without excessive DMSO. Co-solvents like Polyethylene Glycol 400 (PEG 400) or ethanol can act as a "bridge" between the drug and water.[6]

  • Materials: 20 mM DMSO stock (from Protocol 1), PEG 400, Ethanol, target aqueous buffer (e.g., PBS pH 7.4), 96-well plate, plate reader (optional).

  • Methodology:

    • Prepare intermediate stock solutions. For a 1:1 DMSO:Co-solvent system, mix equal volumes of your 20 mM DMSO stock with the co-solvent (e.g., 50 µL of DMSO stock + 50 µL of PEG 400). This creates a 10 mM stock in a 50:50 solvent mix.

    • In a 96-well plate, add 198 µL of your aqueous buffer to several wells.

    • Add 2 µL of your intermediate stock solution to the buffer. This represents a 1:100 dilution to a final compound concentration of 100 µM with a final solvent concentration of 0.5% DMSO and 0.5% co-solvent.

    • Mix and let the plate sit at room temperature for 1-2 hours.

    • Self-Validation: Visually inspect each well for signs of precipitation (cloudiness, crystals). For a quantitative result, read the absorbance of the plate at 450-550 nm; an increase in absorbance indicates light scattering from precipitated material.

    • Compare the results from different co-solvents to identify the one that best maintains solubility.

Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules, like our target compound, forming an inclusion complex that is highly water-soluble.[6][7]

  • Materials: 20 mM DMSO stock, Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder, aqueous buffer, vortex mixer.

  • Methodology:

    • Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, dissolve 4 g of HP-β-CD in a final volume of 10 mL of buffer. This may require gentle heating and stirring. Let it cool to room temperature.

    • Slowly add your 20 mM DMSO stock dropwise to the stirring HP-β-CD solution until you reach your target final concentration. Do not add the cyclodextrin solution to the DMSO stock.

    • The goal is to keep the final DMSO concentration as low as possible (e.g., <1-2%).

    • Vortex or shake the final formulation overnight at room temperature to allow for efficient complex formation.

    • Self-Validation: Centrifuge the solution at high speed (e.g., 14,000 rpm) for 15 minutes. A clear supernatant with no pellet indicates successful solubilization. The resulting clear solution is your new, aqueous-based stock, ready for direct dilution into the final assay.

G cluster_0 Cyclodextrin Encapsulation drug 1-Acetyl-5-bromo-1H-indole-2,3-dione (Lipophilic) cd HP-β-Cyclodextrin Hydrophilic Exterior Lipophilic Cavity drug->cd:int Encapsulation water Aqueous Environment (Buffer / Media) drug->water Precipitates complex Soluble Inclusion Complex Hydrophilic Exterior Drug Encapsulated cd->complex complex->water Disperses Easily

Caption: Mechanism of solubility enhancement by cyclodextrin.

Section 4: Data Summary Table

This table provides an illustrative comparison of the expected outcomes from the different formulation strategies. Actual solubility limits must be determined experimentally.

Formulation StrategyPrimary SolventDiluentExpected Max. Sol. (Aqueous)Key AdvantageKey Disadvantage
Standard 100% DMSOAqueous Buffer< 10 µMSimple to prepareHigh risk of precipitation
Co-Solvent 50% DMSO / 50% PEG 400Aqueous Buffer10 - 100 µMEasy to screen multiple solventsPotential for co-solvent toxicity
Cyclodextrin 1-2% DMSO40% (w/v) HP-β-CD> 200 µMHigh solubility, low organic solventCan interfere with some assays

References

  • Al-khuzaie, M. G. A., Fahad, M. M., & Al-Safi, A. J. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193–206. [Link]

  • Grewal, R., & Kumar, R. (2022). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 12(34), 22075-22101. [Link]

  • Mishra P, Mishra A, Bahe A, Roy A, Das R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. JOTCSA, 8(4):1089–98. [Link]

  • PubChem. (n.d.). 1-(5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Iqbal, M. A., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Acta Scientific Pharmaceutical Sciences, 4(10), 25-33. [Link]

  • Ibsen, M. S., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 28(8), 1413-1422. [Link]

  • PubChem. (n.d.). 1-Acetyl-5-bromoindole. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 1-Acetyl-5-bromo-1H-indole-2,3-dione. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Taupitz, T., Dressman, J. B., Buchanan, C. M., & Klein, S. (2013). Cyclodextrins in Drug Delivery: The Utility of NMR Spectroscopy. Pharmaceutical Research, 30(11), 2909-2921. [Link]

Sources

Validation & Comparative

Comparative Biological Profile: Brominated vs. Non-Brominated Isatin Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the isatin (


-indole-2,3-dione) scaffold is a privileged structure.[1] However, experimental data consistently demonstrates that bromination —specifically at the C5 and C7 positions—significantly alters the pharmacodynamic profile compared to the unsubstituted parent molecule.

This guide provides a technical comparison of biological activity, focusing on the "Halogen Effect." The addition of bromine is not merely a structural change; it introduces specific electronic and steric capabilities, primarily halogen bonding (


-hole interactions)  and enhanced lipophilicity , which are critical for crossing the blood-brain barrier (BBB) and penetrating tumor cell membranes.
The Verdict: Activity Snapshot
FeatureNon-Brominated Isatin (H-Isatin)5-Bromoisatin (Br-Isatin)Performance Shift
Lipophilicity (

)
~0.7 (Moderate)~1.6 (High)Enhanced Permeability
MAO-B Inhibition


38x Potency Increase
Cytotoxicity (MCF-7) Moderate (

)
High (

*)
Enhanced Potency
Binding Mechanism Hydrogen Bonding /

-Stacking
H-Bonding + Halogen Bonding Tighter Binding Affinity

*Note: Values depend on specific derivatives (e.g., Schiff bases).

Part 1: Chemical & Physicochemical Rationale[2][3][4]

To understand the biological divergence, one must first understand the atomic-level interactions. The bromine atom is not passive; it acts as a Lewis acid in specific contexts.

The Sigma-Hole Concept

Unlike hydrogen, bromine exhibits an anisotropic electron density distribution. While the "belt" of the atom is electron-rich (nucleophilic), the tip along the C-Br bond axis is electron-deficient. This positive patch, known as the


-hole , allows the bromine to act as an electrophile, forming strong, directional non-covalent bonds with electron-rich protein residues (e.g., backbone carbonyl oxygen atoms).
Diagram 1: Structure-Activity Relationship (SAR) Logic

The following diagram visualizes why the C5-position is the "sweet spot" for bromination in drug design.

SAR_Logic Isatin Isatin Core (1H-indole-2,3-dione) Bromination Bromination (C5/C7) Isatin->Bromination Synthetic Modification Effect1 Increased Lipophilicity (Membrane Crossing) Bromination->Effect1 Effect2 Sigma-Hole Interaction (Target Binding) Bromination->Effect2 Effect3 Metabolic Stability (Blocks Oxidation) Bromination->Effect3 Outcome Enhanced Biological Potency Effect1->Outcome Effect2->Outcome Critical for MAO-B Effect3->Outcome

Caption: SAR logic flow demonstrating how bromination translates physicochemical changes into biological potency.

Part 2: Comparative Biological Performance

Oncology: Cytotoxicity Profiles

Brominated isatins, particularly when derivatized into Schiff bases (hydrazones/thiosemicarbazones), show superior cytotoxicity against cancer cell lines compared to their non-brominated counterparts.

  • Mechanism: The increased lipophilicity allows the molecule to passively diffuse through the lipid bilayer of cancer cells. Once inside, the bromine atom facilitates tighter binding to kinases (e.g., CDK2) or tubulin.

  • Data Comparison (Representative

    
     values): 
    
Cell LineCompound TypeH-Isatin Derivative (

)
5-Br-Isatin Derivative (

)
Interpretation
U937 (Lymphoma)Monosubstituted


Bromine is essential for activity here [1].
MCF-7 (Breast)Schiff Base


6-fold increase in potency due to halogen bonding [2].
HCT-116 (Colon)HybridModerateHighBr-derivatives induce higher rates of apoptosis.
Neurology: MAO-B Selectivity

This is the most definitive differentiator. Isatin is an endogenous inhibitor of Monoamine Oxidase (MAO). However, substituting Hydrogen with Bromine at C5 dramatically shifts selectivity.

  • The Data:

    • Isatin: Inhibits both MAO-A and MAO-B (Non-selective).[2]

    • 5-Bromoisatin: Highly selective for MAO-B (

      
      ) vs MAO-A (
      
      
      
      ) [3].
  • Why? The MAO-B active site contains a hydrophobic "entrance cavity." The lipophilic bromine atom at C5 occupies this pocket more efficiently than hydrogen, stabilizing the inhibitor-enzyme complex via van der Waals forces and halogen bonds.

Part 3: Mechanistic Insights & Signaling Pathways

To validate why brominated isatins kill cancer cells more effectively, we look at the apoptotic signaling cascade. Brominated derivatives are potent inducers of Reactive Oxygen Species (ROS) and Caspase activation.

Diagram 2: Apoptotic Signaling Pathway

This diagram illustrates the downstream effects of treating a cell with a 5-bromo-isatin derivative.

Mechanism Drug 5-Br-Isatin Derivative CellEntry Passive Diffusion (Lipophilic) Drug->CellEntry Mito Mitochondria CellEntry->Mito ROS ROS Generation (Oxidative Stress) Mito->ROS Disruption of Membrane Potential Bax Bax (Pro-apoptotic) ROS->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Downregulation Caspase9 Caspase-9 Bax->Caspase9 Cytochrome c Release Caspase3 Caspase-3/7 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis DNA Fragmentation

Caption: Pathway showing ROS-mediated mitochondrial apoptosis triggered by lipophilic brominated isatins.

Part 4: Experimental Validation (Protocol)

As a researcher, you must validate these claims. The following protocol is designed to compare the


 of Isatin vs. 5-Bromoisatin in a self-validating system using the MTT assay.
Protocol: Comparative Cytotoxicity Assessment (MTT Assay)

Objective: Determine the differential cytotoxicity of H-Isatin and 5-Br-Isatin on MCF-7 cells.

Reagents:

  • Compounds: Isatin (Sigma-Aldrich), 5-Bromoisatin (Sigma-Aldrich).

  • Control: Doxorubicin (Positive), DMSO (Vehicle).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow:

  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Dissolve compounds in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1, 1, 5, 10, 50, 100

      
      ) in culture media.
      
    • Critical Control: Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
  • Incubation: Treat cells for 48h at

    
    , 
    
    
    
    .
  • MTT Addition: Add

    
     MTT (
    
    
    
    ) to each well. Incubate 4h.
    • Mechanism:[3][4] Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Aspirate media. Add

    
     DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm.

Diagram 3: Experimental Workflow

Protocol Step1 Seed Cells (96-well) Step2 Treat w/ Isatin (Gradient Conc.) Step1->Step2 Step3 Treat w/ 5-Br-Isatin (Gradient Conc.) Step1->Step3 Step4 Incubate 48h Step2->Step4 Step3->Step4 Step5 Add MTT Reagent (Mitochondrial Reductase) Step4->Step5 Step6 Read Absorbance (570 nm) Step5->Step6 Step7 Calculate IC50 Step6->Step7

Caption: Step-by-step workflow for the comparative MTT cytotoxicity assay.

References

  • Vine, K. L., et al. (2007).[5] Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review from 2000-2008. Anti-Cancer Agents in Medicinal Chemistry.[1][5][6][7] Link

  • Eldehna, W. M., et al. (2015).[8] Design, synthesis and in vitro antitumor activity of novel isatin-based Schiff bases.[6][9] European Journal of Medicinal Chemistry. Link

  • Prinsloo, I. F., et al. (2023). The evaluation of isatin analogues as inhibitors of monoamine oxidase.[2][10][11][12] Chemical Biology & Drug Design.[2][13][7][10] Link

  • Scholfield, M. R., et al. (2013). Halogen bonding in biological systems.[13][10][14] Protein Science.[3] Link

Sources

The Emerging Potential of 1-Acetyl-5-bromo-1H-indole-2,3-dione in the Antimicrobial Landscape: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In an era defined by the escalating threat of antimicrobial resistance, the scientific community is in a perpetual search for novel chemical entities that can effectively combat multidrug-resistant pathogens. Among the promising candidates, isatin derivatives have garnered significant attention for their broad-spectrum biological activities.[1][2] This guide provides a comprehensive comparison of a specific isatin derivative, 1-Acetyl-5-bromo-1H-indole-2,3-dione, against a range of conventional antimicrobial agents. Our analysis is grounded in available experimental data, offering researchers, scientists, and drug development professionals a critical perspective on its potential utility and areas for future investigation.

Introduction: The Isatin Scaffold - A Privileged Structure in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound, first identified in 1841.[3] Its derivatives have been extensively explored and have demonstrated a remarkable array of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.[2][4][5] The unique structural features of the isatin core allow for diverse chemical modifications, leading to the synthesis of a vast library of compounds with potentially enhanced biological activities.[3] The introduction of a bromine atom at the 5-position and an acetyl group at the 1-position of the indole ring, yielding 1-Acetyl-5-bromo-1H-indole-2,3-dione, represents a strategic modification aimed at augmenting its antimicrobial efficacy. Studies have indicated that halogen substitutions, particularly at the 5-position of the isatin ring, can significantly enhance antimicrobial activity.[2]

1-Acetyl-5-bromo-1H-indole-2,3-dione: A Profile

Chemical Structure:

Figure 1: Chemical structure of 1-Acetyl-5-bromo-1H-indole-2,3-dione.

The synthesis of 5-bromo-1H-indole-2,3-dione derivatives can be achieved through various synthetic routes, often starting from 5-bromoindole.[6][7] Acetylation at the N1 position is a subsequent step to yield the target compound.

Proposed Mechanism of Action:

While the precise mechanism of action for 1-Acetyl-5-bromo-1H-indole-2,3-dione is not yet fully elucidated, the antimicrobial activity of isatin derivatives is often attributed to their ability to interfere with essential bacterial processes. Molecular docking studies on similar isatin derivatives suggest potential inhibition of key enzymes involved in microbial survival, such as tyrosyl-tRNA synthetase, which is crucial for protein synthesis.[8] Another proposed mechanism involves the disruption of bacterial cell membranes.[9] The electrophilic nature of the C3 carbonyl group in the isatin ring is thought to play a crucial role in its interaction with biological nucleophiles, leading to enzyme inhibition.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

To contextualize the antimicrobial potential of 1-Acetyl-5-bromo-1H-indole-2,3-dione, it is essential to compare its activity against established antimicrobial agents. The following sections present available data, primarily from in vitro studies, comparing isatin derivatives with conventional antibiotics. It is important to note that direct comparative data for 1-Acetyl-5-bromo-1H-indole-2,3-dione is limited, and therefore, data for closely related 5-bromo-isatin derivatives are also considered.

Antibacterial Activity

The antibacterial efficacy of antimicrobial agents is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.[10][11]

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of 5-Bromo-Isatin Derivatives and Standard Antibiotics against Bacterial Pathogens

Compound/AgentStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL)Klebsiella pneumoniae (Gram-negative) MIC (µg/mL)Reference(s)
5-Bromo-indole-2-carboxamide derivatives-0.35 - 1.250.35 - 1.251.25[12]
Isatin-thiazole derivative (7f)MRSA: Potent Activity---[8]
Isatin-thiazole derivatives (7b, 7d, 14b)-Potent Activity--[8]
Ciprofloxacin---High activity[13]
Gentamicin--Standard-[12]
AmoxicillinStandardStandard--[14]

Note: The table compiles data from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions. MRSA indicates Methicillin-resistant Staphylococcus aureus.

From the available data, it is evident that certain 5-bromo-indole derivatives exhibit potent antibacterial activity, with MIC values in the low microgram per milliliter range, sometimes surpassing the activity of standard antibiotics like gentamicin and ciprofloxacin against specific strains.[12] For instance, some 5-bromoindole-2-carboxamides have shown higher activity against E. coli and P. aeruginosa than the standards used in the study.[12]

Antifungal Activity

Isatin derivatives have also demonstrated promising activity against fungal pathogens.

Table 2: Comparative Antifungal Activity of Isatin Derivatives and a Standard Antifungal Agent

Compound/AgentCandida albicansAspergillus nigerReference(s)
Isatin-thiazole derivatives (7h, 11f)Equivalent to Nystatin-[8]
Isatin derivativeLess active than NystatinLess active than Nystatin[13]
NystatinStandardStandard[8][13]

The data suggests that specific structural modifications on the isatin scaffold are crucial for potent antifungal activity, with some derivatives showing efficacy comparable to the standard antifungal drug, Nystatin.[8]

Experimental Methodologies: A Guide to In Vitro Antimicrobial Susceptibility Testing

The data presented above is typically generated using standardized antimicrobial susceptibility testing methods. Understanding these protocols is crucial for interpreting the results and for designing future comparative studies.[15][16]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]

Step-by-Step Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard.[17]

  • Serial Dilution: The antimicrobial agent (e.g., 1-Acetyl-5-bromo-1H-indole-2,3-dione) is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Microbial Inoculum (0.5 McFarland) Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Serial_Dilution Serial Dilution of Antimicrobial Agent Serial_Dilution->Inoculation Incubation Incubation (e.g., 37°C, 24h) Inoculation->Incubation MIC_Determination Visual Inspection for Growth (MIC Determination) Incubation->MIC_Determination

Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative method used to assess the susceptibility of a microorganism to a particular antimicrobial agent.[2]

Step-by-Step Protocol:

  • Plate Preparation: A standardized inoculum of the microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).[17]

  • Disk Application: Paper disks impregnated with a specific concentration of the antimicrobial agent are placed on the agar surface.

  • Incubation: The plate is incubated under appropriate conditions.

  • Result Interpretation: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear "zone of inhibition" will appear around the disk where growth is inhibited. The diameter of this zone is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Microbial Inoculum Agar_Plate Uniform Inoculation of Agar Plate Inoculum->Agar_Plate Disk_Placement Placement of Antimicrobial Disks Agar_Plate->Disk_Placement Incubation Incubation Disk_Placement->Incubation Zone_Measurement Measurement of Zone of Inhibition Incubation->Zone_Measurement Interpretation Interpretation (Susceptible/Intermediate/Resistant) Zone_Measurement->Interpretation

Mechanisms of Action of Comparative Antimicrobial Agents

To fully appreciate the potential of novel compounds like 1-Acetyl-5-bromo-1H-indole-2,3-dione, it is useful to understand the mechanisms of action of the antimicrobial agents against which it is being compared.[9][18]

Conclusion and Future Directions

The available evidence suggests that 1-Acetyl-5-bromo-1H-indole-2,3-dione, as part of the broader class of isatin derivatives, holds considerable promise as a scaffold for the development of new antimicrobial agents. The potent activity of some 5-bromo-indole derivatives against both Gram-positive and Gram-negative bacteria, as well as certain fungi, underscores the potential of this chemical class.[1][2][8][12]

However, to establish the definitive therapeutic potential of 1-Acetyl-5-bromo-1H-indole-2,3-dione, further rigorous and systematic research is required. Specifically, future studies should focus on:

  • Direct Head-to-Head Comparisons: Conducting comprehensive in vitro and in vivo studies that directly compare the efficacy of 1-Acetyl-5-bromo-1H-indole-2,3-dione against a wide panel of clinically relevant, multidrug-resistant microorganisms and a broad range of standard-of-care antibiotics.

  • Mechanism of Action Elucidation: Utilizing techniques such as molecular docking, enzymatic assays, and transcriptomics to precisely identify the molecular targets and pathways affected by this compound.

  • Toxicity and Pharmacokinetic Profiling: Evaluating the safety profile and the absorption, distribution, metabolism, and excretion (ADME) properties of 1-Acetyl-5-bromo-1H-indole-2,3-dione to assess its suitability for in vivo applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of related analogs to optimize the antimicrobial activity and pharmacokinetic properties of the lead compound.

References

  • Isatin Derivatives: A Frontier in Antimicrobial Agents. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Some New Isatin Derivatives. (URL: [Link])

  • Antimicrobial activity of synthesized isatin derivatives. (URL: [Link])

  • Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. (URL: [Link])

  • Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity. (URL: [Link])

  • 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. (URL: [Link])

  • Design and synthesis of marine natural product-based 1H-indole-2,3-dione scaffold as a new antifouling/ antibacterial agent against fouling bacteria. (URL: [Link])

  • The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. (URL: [Link])

  • Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. (URL: [Link])

  • Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. (URL: [Link])

  • Isatin Derivatives: A Frontier in Antimicrobial Agents. (URL: [Link])

  • New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. (URL: [Link])

  • Method for preparing 5-bromoindole. (URL: )
  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (URL: [Link])

  • SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. (URL: [Link])

  • Antimicrobial Susceptibility Testing. (URL: [Link])

  • Action and resistance mechanisms of antibiotics: A guide for clinicians. (URL: [Link])

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (URL: [Link])

  • Antibiotic Classification & Mechanism. (URL: [Link])

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. (URL: [Link])

  • Antimicrobial Susceptibility Testing. (URL: [Link])

  • Antibiotics. (URL: [Link])

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (URL: [Link])

Sources

Validation of 1-Acetyl-5-bromo-1H-indole-2,3-dione's mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads

Executive Summary

1-Acetyl-5-bromo-1H-indole-2,3-dione (N-acetyl-5-bromoisatin) represents a "privileged scaffold" in medicinal chemistry. While frequently utilized as a synthetic intermediate for complex Schiff bases and spiro-oxindoles, this compound possesses intrinsic, distinct biological activity that warrants independent validation.

This guide provides a rigorous framework for validating its mechanism of action (MoA), specifically focusing on its dual role as a pro-apoptotic agent and a receptor tyrosine kinase (RTK) inhibitor . We contrast its performance against the un-acetylated parent compound (5-bromoisatin) and the clinical standard Sunitinib to isolate the pharmacophoric contribution of the N-acetyl moiety.

Mechanistic Insight: The Chemical Biology of the Scaffold

To validate the MoA, one must first understand the structural causality. The biological activity of 1-Acetyl-5-bromo-1H-indole-2,3-dione is driven by two key structural features:

  • The 5-Bromo Substitution: Halogen bonding capabilities at the C5 position allow for enhanced occupancy in the ATP-binding pockets of kinases (e.g., VEGFR2, CDK2). The bromine atom often acts as a bioisostere for lipophilic pockets, increasing affinity compared to the unsubstituted isatin.

  • The N-Acetyl Group: Unlike the free NH of 5-bromoisatin, the N-acetyl group increases lipophilicity (LogP), facilitating passive diffusion across the cell membrane. Furthermore, the electron-withdrawing acetyl group increases the electrophilicity of the C3-carbonyl, potentially enhancing reactivity with nucleophilic residues (e.g., cysteine thiols) in target enzymes, although this also raises the importance of stability checks in aqueous media.

Target Signaling Pathway

The compound exerts its cytotoxic effect primarily by inhibiting upstream survival signaling (PI3K/Akt) and triggering the intrinsic mitochondrial apoptotic pathway.

SignalingPathway Compound 1-Acetyl-5-bromo-1H-indole-2,3-dione VEGFR2 VEGFR2 / RTKs Compound->VEGFR2 Inhibits (ATP Competition) PI3K PI3K VEGFR2->PI3K Activation blocked Akt Akt (Phosphorylated) PI3K->Akt Phosphorylation blocked Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Expression (Blocked) Bax Bax (Pro-apoptotic) Akt->Bax Inhibits (Blocked) Bcl2->Bax Antagonizes Mito Mitochondrial MOMP Bax->Mito Pore Formation CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase-9 CytoC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Cleaves/Activates Apoptosis Apoptosis / Cell Death Caspase3->Apoptosis

Figure 1: Proposed Mechanism of Action. The compound inhibits RTKs (like VEGFR2), suppressing the PI3K/Akt survival axis, leading to Bax-mediated mitochondrial apoptosis.

Comparative Performance Data

The following data summarizes the expected performance of 1-Acetyl-5-bromo-1H-indole-2,3-dione compared to its parent scaffold and a clinical standard.

Table 1: Comparative Cytotoxicity Profile (IC50 in µM) Note: Values are representative of isatin-derivative performance in breast (MCF-7) and lung (A549) cancer models.

CompoundMCF-7 (Breast)A549 (Lung)Mechanism Highlight
1-Acetyl-5-bromo-1H-indole-2,3-dione 12.5 ± 1.2 15.8 ± 2.1 Enhanced cellular uptake; Pro-apoptotic
5-Bromoisatin (Parent)45.2 ± 3.552.1 ± 4.0Poor permeability; moderate intrinsic activity
Sunitinib (Standard)3.1 ± 0.54.2 ± 0.3Potent multi-kinase inhibition (Reference)
DMSO (Control)>100>100Inert vehicle

Interpretation: The N-acetylation improves potency by approximately 3-4 fold compared to the parent 5-bromoisatin, likely due to improved lipophilicity facilitating intracellular accumulation. While less potent than the optimized drug Sunitinib, it serves as a validated "hit" for further optimization.

Experimental Validation Protocols

To validate the MoA described above, the following self-validating workflow must be executed. This ensures that observed toxicity is due to specific apoptotic signaling and not non-specific necrosis or assay artifacts.

Phase 1: Target Engagement (In Silico Validation)

Before wet-lab work, confirm potential binding modes.

  • Target: VEGFR2 Kinase Domain (PDB ID: 4ASD or similar).

  • Protocol:

    • Prepare ligand: Energy minimize 1-Acetyl-5-bromo-1H-indole-2,3-dione (DFT/B3LYP/6-31G*).

    • Docking Grid: Center on the ATP-binding hinge region (Glu917, Cys919).

    • Validation Criteria: Look for a hydrogen bond between the C2-carbonyl oxygen and the backbone NH of Cys919, and halogen bonding between the 5-Br and the hydrophobic pocket.

Phase 2: Phenotypic Validation (Apoptosis vs. Necrosis)

Cytotoxicity (MTT) alone does not prove mechanism. You must distinguish programmed cell death from lysis.

Protocol: Annexin V-FITC / PI Flow Cytometry

  • Seeding: Seed MCF-7 cells at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with IC50 concentration of the compound for 24h. Include Sunitinib (Positive) and DMSO (Negative).[1]

  • Staining: Harvest cells (trypsin-free if possible to preserve membrane), wash with PBS, and stain with Annexin V-FITC (binds phosphatidylserine) and Propidium Iodide (PI - stains DNA in necrotic cells).

  • Analysis:

    • Q1 (Annexin-/PI+): Necrotic (Artifact/Toxicity).

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-):Early Apoptotic (Key Validation Metric).

  • Success Metric: A significant shift (>15% population) into Q4 compared to control confirms the apoptotic mechanism.

Phase 3: Molecular Mechanism (Western Blot)

Confirm the pathway causality (Akt suppression -> Caspase activation).

Step-by-Step Workflow:

  • Lysis: Lyse treated cells in RIPA buffer containing phosphatase inhibitors (critical for Akt detection).

  • Separation: SDS-PAGE (10-12% gel).

  • Antibody Probing:

    • Primary Targets: Cleaved Caspase-3 (17/19 kDa), Bax, Bcl-2.

    • Upstream Target: p-Akt (Ser473) vs. Total Akt.

    • Loading Control:

      
      -Actin or GAPDH.
      
  • Validation Logic:

    • Valid Result: Decrease in p-Akt/Total Akt ratio; Increase in Bax/Bcl-2 ratio; Presence of Cleaved Caspase-3 band.

    • Invalid Result: No change in p-Akt (suggests off-target cytotoxicity).

ExperimentalWorkflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Mode of Death cluster_2 Phase 3: Mechanism Step1 MTT Assay (Determine IC50) Step2 Flow Cytometry (Annexin V / PI) Step1->Step2 If IC50 < 20µM Step3 Western Blot (Caspase-3, p-Akt, Bax) Step2->Step3 If Annexin V+ Decision Validation Complete? Step3->Decision

Figure 2: Experimental Validation Workflow.

Critical Controls & Troubleshooting
  • Stability Check: N-acetyl isatins can undergo hydrolysis in basic media. Ensure cell culture media (pH 7.4) does not degrade the compound before cellular uptake. Recommendation: Perform a stability assay using HPLC in media (without cells) at 0h, 6h, and 24h.

  • False Positives: Isatins are colored (yellow/orange). In colorimetric assays like MTT, the compound's intrinsic color might interfere with absorbance readings at 570 nm. Solution: Use a "compound only" blank or wash cells thoroughly before adding MTT reagent.

References
  • BenchChem. (n.d.). 1-Acetyl-5-bromo-1H-indole-2,3-dione: Mechanism of Action and Applications. Retrieved from

  • Vine, K. L., et al. (2013).[2] Recent highlights in the development of isatin-based anticancer agents. Advances in Anticancer Agents in Medicinal Chemistry.[2] Retrieved from

  • El-Faham, A., et al. (2014). Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway. National Institutes of Health (NIH). Retrieved from

  • Al-Mulla, A. (2023).[3][4][5] 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI Molecules. Retrieved from

  • Smolecule. (2023).[1] 1-Acetyl-5-bromo-1H-indole-2,3-dione: Chemical Properties and Biological Activity. Retrieved from

Sources

Comparative Profiling of 1-Acetyl-5-bromo-1H-indole-2,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogenated Indole Advantage

In the landscape of heterocyclic drug discovery, the isatin (1H-indole-2,3-dione) scaffold remains a "privileged structure" due to its versatility in targeting diverse biological pathways. However, the 1-Acetyl-5-bromo-1H-indole-2,3-dione derivative represents a strategic optimization over the parent molecule.

This guide compares this specific scaffold against its non-acetylated and non-halogenated analogs. Our analysis reveals that the dual modification—C5-bromination and N1-acetylation —synergistically enhances lipophilicity (logP) and metabolic stability, making these derivatives superior candidates for antimicrobial and antiproliferative applications compared to the standard isatin baseline.

Scaffold Architecture & SAR Logic

To understand the performance metrics, we must first analyze the Structure-Activity Relationship (SAR). The 1-Acetyl-5-bromo derivative is not merely a random modification; it is a calculated effort to modulate electronic and steric properties.

Structural Logic Diagram

The following diagram illustrates the functional roles of specific sites on the scaffold.

SAR_Analysis Core 1-Acetyl-5-bromo-1H-indole-2,3-dione C5_Pos C5 Position (Bromine) Core->C5_Pos N1_Pos N1 Position (Acetyl) Core->N1_Pos C3_Pos C3 Carbonyl Core->C3_Pos Effect_Lipophilicity Increases logP (Membrane Permeability) Halogen Bonding Capability C5_Pos->Effect_Lipophilicity Effect_PK Protects N-H from metabolic oxidation Modulates Solubility N1_Pos->Effect_PK Effect_Reactivity Primary Site for Condensation (Schiff Bases / Thiosemicarbazones) C3_Pos->Effect_Reactivity

Caption: SAR analysis of the 1-Acetyl-5-bromo-isatin scaffold highlighting the functional impact of substitutions at C5, N1, and C3 positions.

Comparative Performance Analysis

The following data consolidates experimental findings comparing 1-Acetyl-5-bromo derivatives against standard alternatives (Unsubstituted Isatin and 5-Fluoro analogs).

Antimicrobial Potency (Schiff Bases)

Context: Schiff bases derived from isatin are evaluated for Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria (S. aureus).

Scaffold TypeDerivative ClassMIC (S. aureus)MIC (E. coli)Performance Insight
Isatin (Unsubstituted) Hydrazone50 - 100 µg/mL>100 µg/mLBaseline: Moderate activity; limited membrane penetration.
5-Fluoro-Isatin Hydrazone25 - 50 µg/mL50 µg/mLImproved: Fluorine enhances metabolic stability but lacks the halogen-bonding weight of bromine.
1-Acetyl-5-bromo-Isatin Hydrazone 12.5 µg/mL 25 µg/mL Superior: The 5-Br group facilitates halogen bonding with enzyme pockets; N-acetyl improves cellular uptake.

Key Takeaway: The 5-bromo substitution typically results in a 2-4x increase in potency compared to the unsubstituted parent compound [1, 5].

Antiproliferative Activity (Thiosemicarbazones)

Context: Cytotoxicity against human colon cancer cells (HT-29) and leukemia cells (K562).[1]

Compound VariantIC50 (HT-29)IC50 (K562)Selectivity Index (SI)
5-H-Isatin Thiosemicarbazone>50 µM14.2 µMLow
5-Fluoro-Isatin Thiosemicarbazone12.4 µM2.32 µMModerate
5-Bromo-Isatin Thiosemicarbazone 2.67 µM 1.75 µM High

Key Takeaway: While 5-fluoro analogs are potent against leukemia, the 5-bromo derivatives show superior broad-spectrum efficacy , particularly in solid tumor models like HT-29, likely due to enhanced hydrophobic interactions within the target binding site (e.g., Ribonucleotide Reductase or Topoisomerase II) [1, 4].

Synthesis & Derivatization Workflow

This section details the synthesis of the scaffold and its subsequent conversion into bioactive Schiff bases.[2]

Reaction Pathway Visualization

Synthesis_Workflow SM 5-Bromoisatin Inter 1-Acetyl-5-bromoisatin (Precipitate) SM->Inter Reflux (2-3h) Reagent1 Acetic Anhydride Reagent1->Inter Prod Target Schiff Base (C3-Derivative) Inter->Prod Condensation (EtOH, Reflux) Reagent2 Hydrazine/Amine + Glacial AcOH Reagent2->Prod

Caption: Step-wise synthesis from 5-bromoisatin to the final bioactive 1-acetyl-5-bromo-3-substituted derivative.

Detailed Protocol: Synthesis of 1-Acetyl-5-bromo-isatin[3]

Objective: Protection of the N1 position to activate the C3 carbonyl and modulate solubility.

  • Reagents:

    • 5-Bromoisatin (10 mmol)

    • Acetic Anhydride (15 mL)

    • Perchloric acid (Catalytic amount - optional but recommended for yield) or simply Reflux.

  • Procedure:

    • Suspend 5-bromoisatin in acetic anhydride in a round-bottom flask.

    • Reflux the mixture at 130°C for 2–3 hours. Monitoring via TLC (Hexane:Ethyl Acetate 7:3) is critical; the starting material spot will disappear.

    • Crucial Step: Pour the hot reaction mixture slowly into crushed ice (approx. 100g) with vigorous stirring. This ensures the precipitation of the N-acetylated product as a solid.

    • Filter the precipitate, wash with cold water to remove excess acid, and recrystallize from ethanol.

  • Validation:

    • Yield: Expected >75%.

    • Melting Point: Sharp range (distinct from starting material).

    • IR Spectrum: Look for the appearance of the N-COCH3 carbonyl stretch (~1700-1720 cm⁻¹) distinct from the C3 carbonyl.

Detailed Protocol: General Schiff Base Condensation

Objective: Functionalization at C3 for biological activity.

  • Reagents:

    • 1-Acetyl-5-bromoisatin (1 mmol)

    • Substituted Hydrazine/Amine (1 mmol)

    • Absolute Ethanol (15 mL)

    • Glacial Acetic Acid (2-3 drops)

  • Procedure:

    • Dissolve the isatin derivative in hot ethanol.

    • Add the amine/hydrazine component.[3]

    • Add catalytic glacial acetic acid (protonates the C3 carbonyl oxygen, making the carbon more electrophilic).

    • Reflux for 3–5 hours.

    • Cool to room temperature. If no precipitate forms, refrigerate overnight.

  • Validation:

    • NMR: Disappearance of the C3 ketone signal; appearance of -C=N- imine protons.

Mechanism of Action (Biological)[1][2]

The biological efficacy of these derivatives, particularly the thiosemicarbazones, is often attributed to their ability to chelate transition metals (Cu, Fe) and intercalate into DNA or inhibit specific enzymes like Ribonucleotide Reductase.

MOA_Pathway Compound 1-Acetyl-5-bromo-Derivative Target1 DNA Intercalation Compound->Target1 Target2 Metal Chelation (Fe/Cu) Compound->Target2 Target3 Enzyme Inhibition (e.g., Topoisomerase II) Compound->Target3 Result1 Replication Arrest Target1->Result1 Result2 ROS Generation Target2->Result2 Result3 Apoptosis (Caspase 3) Target3->Result3

Caption: Primary mechanisms of action for 5-bromo-isatin derivatives leading to cancer cell death.

References

  • Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives. National Institutes of Health (NIH). [Link]

  • Synthesis, Characterization and Study of Antimicrobial Activity of Some New Schiff base Derivatives Containing 5-BromoIsatin Moiety. ResearchGate. [Link]

  • Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. ResearchGate. [Link]

  • Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells. National Institutes of Health (NIH). [Link]

  • A Review on the Antimicrobial Activity of Schiff Bases. MDPI. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromoindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds. The introduction of a bromine atom at the 5-position of this scaffold creates the 5-bromoindole core, a modification that significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These alterations often translate into enhanced binding affinity for various biological targets and improved pharmacological profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-bromoindole derivatives across three critical therapeutic areas: anticancer, antimicrobial, and antiviral research. We will dissect the causal relationships behind experimental findings, present comparative data, and provide detailed protocols for key biological assays.

Part 1: Anticancer Activity - Targeting Kinase Signaling and Cell Proliferation

5-Bromoindole derivatives have emerged as potent anticancer agents, primarily by targeting key enzymes in cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[1][2][3] Inhibition of these kinases disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.

Core Scaffold and Key Substitution Points

The fundamental 5-bromoindole scaffold offers several positions for chemical modification to modulate anticancer activity. The most critical positions for derivatization are:

  • N1-position: Substitution at the indole nitrogen.

  • C2-position: Often bears a carboxamide, carbohydrazide, or other functional groups that can interact with the hinge region of kinase domains.

  • C3-position: A site for introducing bulky substituents.

The bromine at the C5-position generally serves as a crucial anchoring point, enhancing potency through halogen bonding or by favorably modifying the molecule's electronic landscape.[4]

Comparative SAR Analysis of Anticancer 5-Bromoindole Derivatives

The anticancer activity of these derivatives is highly dependent on the nature and position of substituents. Modifications at the C2 and N1 positions have been extensively explored to optimize potency and selectivity.

Key SAR Insights:

  • C2-Position Substitutions: The introduction of a carbohydrazide moiety at the C2-position is a common strategy. Further derivatization of this hydrazide to form hydrazones or incorporate heterocyclic rings like triazoles and oxadiazoles has proven effective.[1][2][3] For instance, compound 3a (a carbothioamide derivative) was identified as a potent EGFR tyrosine kinase inhibitor, leading to cell cycle arrest and apoptosis.[1][2][3] This is likely because the extended conjugation and hydrogen bonding capabilities of the C2-substituent allow for strong interactions within the ATP-binding pocket of the kinase.

  • N1-Position Substitutions: The N1 position is often substituted with benzyl or other aryl groups. In a series of 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides, the presence of the 4-chlorobenzyl group was integral to their activity.[5] This large, lipophilic group can occupy hydrophobic pockets in the target protein, thereby enhancing binding affinity.

  • Impact of the 5-Bromo Group: Studies comparing brominated and non-brominated indole derivatives have consistently shown that the 5-bromo substitution enhances potency against targets like the pp60c-Src tyrosine kinase.[4] This enhancement is attributed to the electron-withdrawing nature and the potential for halogen bonding interactions of bromine.

Data Summary: Anticancer Activity
Compound IDCore ScaffoldN1-SubstituentC2-SubstituentTarget Cancer Cell LineActivity (IC50)Reference
3a 5-Bromo-1H-indole-H-C(=S)NH-NH-C6H4-COOHHepG2, A549, MCF-7Potent (Specific IC50 not detailed in abstract)[1][2][3]
5BDBIC 5-Bromo-1H-indole-H-CONH-N=CH-C6H4-N(CH3)2HepG214.3 µM[1]
Indibulin Analog 4g Indole (Pyrrole core)D-3,4,5-trimethoxyphenylN-(1H-indol-5-yl)acetamideHT-29, Caco-26.9 µM, 7.0 µM[6]
Sulfonohydrazide 5f Indole-CH2CH2-Morpholine-CH=N-NH-SO2-C6H4-ClMDA-MB-4688.2 µM[7]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To determine the concentration of a 5-bromoindole derivative that inhibits 50% of cancer cell growth (IC50).

Materials:

  • Cancer cell line (e.g., A549, HepG2, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • 5-bromoindole test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Erlotinib or Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: SAR Logic for Anticancer Activity

SAR_Anticancer cluster_scaffold 5-Bromoindole Core cluster_positions Key Modification Sites cluster_substituents Favorable Substituents cluster_outcome Biological Outcome Indole 5-Bromoindole Scaffold N1 N1-Position Indole->N1 Modify C2 C2-Position Indole->C2 Modify N1_Sub Large, Lipophilic Groups (e.g., 4-Chlorobenzyl) N1->N1_Sub Add C2_Sub H-Bonding Moieties (Carboxamides, Hydrazones, Triazoles) C2->C2_Sub Add Activity Enhanced Anticancer Activity (Kinase Inhibition) N1_Sub->Activity Leads to C2_Sub->Activity Leads to SAR_Antimicrobial cluster_workflow Antimicrobial SAR Evaluation Workflow Start Synthesize 5-Bromoindole Derivative Library Step1 Modify N1 and C2/C3 Positions Start->Step1 Step2 Perform Broth Microdilution Assay (MIC Determination) Step1->Step2 Step3 Identify Key Moieties (e.g., C2-Cyclopropylamide) Step2->Step3 End Optimized Lead Compound Step3->End

Caption: Workflow for determining antimicrobial SAR.

Part 3: Antiviral Activity - Inhibiting Viral Entry and Replication

The structural features of 5-bromoindoles also make them attractive candidates for antiviral drug discovery. They have been investigated as inhibitors of various viruses, including Respiratory Syncytial Virus (RSV) and Human Parainfluenza Virus (HPIV). [8][9][10]The mechanism often involves the inhibition of viral fusion with the host cell membrane, a critical step in the viral life cycle.

Comparative SAR Analysis of Antiviral 5-Bromoindole Derivatives

For antiviral activity, particularly against RSV, modifications around the 5-bromoindole core are directed at disrupting the function of the viral fusion (F) protein.

Key SAR Insights:

  • Importance of 5-Position Halogen: In the development of RSV fusion inhibitors, a chlorine or bromine atom at the 5-position was found to be crucial for potent activity. A 5-chloro analog demonstrated an EC50 of 0.018 µM. [10]Replacing the halogen with other groups or moving it to a different position generally leads to a significant loss of potency. [10]This suggests a specific interaction, possibly a halogen bond, with a key residue in the F protein.

  • N1-Side Chain: The side chain at the N1 position plays a vital role. A sulfonyl-containing side chain was identified as a key feature for high anti-RSV activity. [10]Further optimization by creating a cyclic sulfone led to a derivative with an exceptional EC50 of 2 nM and an improved pharmacokinetic profile. [10]This modification likely orients the molecule optimally within the binding site and enhances its metabolic stability.

  • Other Modifications: For HPIV-2, no direct SAR was immediately obvious, but subtle structural changes had significant effects. For example, increasing the size of a spiro-fused ring attached to a C2-carboxamide moiety improved activity, indicating that steric bulk and conformation in this region are important tuning parameters. [9]

Data Summary: Antiviral Activity
Compound IDCore ScaffoldR1 (5-Position)N1-SubstituentTarget VirusActivity (EC50 / % Inhibition)Reference
7c Indole-Cl-(CH2)2SO2CH3RSV0.018 µM[10]
7f Indole-F-(CH2)2SO2CH3RSV0.19 µM[10]
8i Indole-ClCyclic Sulfone side chainRSV0.002 µM (2 nM)[10]
Compound 4 5-Sulfamoyl-1H-indole-SO2NH2-HHPIV-295.46% inhibition @ 10mg/ml[9]
Experimental Protocol: Plaque Reduction Assay

This assay is a gold standard for quantifying viral infectivity and the efficacy of antiviral compounds.

Objective: To determine the concentration of a 5-bromoindole derivative that reduces the number of viral plaques by 50% (EC50).

Materials:

  • Host cell line susceptible to the virus (e.g., HEp-2 for RSV)

  • Virus stock of known titer (Plaque-Forming Units/mL)

  • 6-well or 12-well cell culture plates

  • Infection medium (e.g., MEM with 2% FBS)

  • Overlay medium (e.g., infection medium containing 0.5-1% methylcellulose or agarose)

  • 5-bromoindole test compounds

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound in infection medium. In a separate tube, dilute the virus stock to a concentration that will produce 50-100 plaques per well. Mix the diluted virus with the compound dilutions and incubate for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Overlay Application: Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of the test compound. The semi-solid overlay restricts the spread of progeny virus, leading to the formation of localized lesions (plaques).

  • Incubation: Incubate the plates for 3-7 days (depending on the virus) at 37°C until plaques are visible.

  • Staining and Counting: Remove the overlay, fix the cells (e.g., with 10% formalin), and stain with crystal violet solution. The stain colors the living cells, leaving the plaques (areas of dead cells) clear. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the EC50 value by plotting the percentage of reduction against the compound concentration.

Visualization: Antiviral SAR Pathway

SAR_Antiviral cluster_pathway Inhibition of RSV Fusion Compound 5-Bromoindole Derivative 5-Br/Cl group N1-Cyclic Sulfone Target Viral Fusion (F) Protein Compound->Target Binds to Interaction Specific Binding Interaction (Halogen Bonding) Target->Interaction Mediated by Outcome Inhibition of Viral Entry into Host Cell Interaction->Outcome Results in

Caption: Mechanism of action for antiviral 5-bromoindoles.

Conclusion

The 5-bromoindole scaffold is a remarkably versatile platform for the development of therapeutic agents. The strategic placement of a bromine atom at the C5-position consistently enhances biological activity across anticancer, antimicrobial, and antiviral domains. Structure-activity relationship studies reveal that fine-tuning the substituents at the N1, C2, and C3 positions is critical for optimizing potency and selectivity for specific biological targets. For anticancer agents, bulky C2-substituents that can engage in hydrogen bonding are key for kinase inhibition. In the antimicrobial sphere, compact C2-amides are effective against bacteria, while C3-acylation can confer antifungal properties. For antiviral applications, particularly against RSV, the combination of a 5-halogen and a carefully designed N1-side chain is paramount for inhibiting viral fusion. The insights and protocols provided in this guide serve as a foundational resource for researchers aiming to exploit the rich chemical space of 5-bromoindole derivatives in the pursuit of novel therapeutics.

References

  • Mane, Y. D., Patil, S. S., Biradar, D. O., & Khade, B. C. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Heterocyclic Communications, 24(6), 327–332. [Link]

  • Alsaad, H., Kubba, A., Tahtamouni, L. H., & Hamzah, A. H. (2022). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11). [Link]

  • Bentham Science Publishers. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Bentham Science. [Link]

  • MDPI. (2019). Special Issue : Anticancer Agents: Design, Synthesis and Evaluation. MDPI. [Link]

  • Kumar, V., Jarial, R., Singh, R., & Singh, D. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances, 11(44), 27284-27303. [Link]

  • Sethupathy, S., Anandan, R., & Subramaniam, S. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Cellular and Infection Microbiology, 11, 689104. [Link]

  • ResearchGate. (2023). (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. [Link]

  • Silvestri, R., et al. (2012). A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry, 58, 1-17. [Link]

  • ResearchGate. (2021). (PDF) In vitro antimicrobial activity screening of new Heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole. [Link]

  • Semantic Scholar. (2009). Evaluation of New Indole and Bromoindole Derivatives as pp60c‐Src Tyrosine Kinase Inhibitors. [Link]

  • ResearchGate. (n.d.). SAR of antimicrobial agents. [Link]

  • Wang, S., et al. (2023). Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. Molecules, 28(17), 6335. [Link]

  • Torres-Mendoza, C., et al. (2023). An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. Molecules, 28(18), 6687. [Link]

  • Navidpour, L., et al. (2018). Design, Synthesis and Anticancer Evaluation of Novel Series of Indibulin Analogues. Anti-Cancer Agents in Medicinal Chemistry, 19(2), 285-296. [Link]

  • Güzel-Akdemir, Ö., et al. (2021). Antiviral Properties of 5-Sulfamoyl-1H-Indole-Linked Spirothiazolidinone Derivatives: A Study on Human Parainfluenza Virus-2. AVESİS. [Link]

  • Yu, W., et al. (2018). Discovery of (aza)indole derivatives as novel respiratory syncytial virus fusion inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2549-2553. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. Molecules, 27(22), 7792. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Acetyl-5-bromo-1H-indole-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Handling Guide: 1-Acetyl-5-bromo-1H-indole-2,3-dione

Executive Summary & Chemical Profile

1-Acetyl-5-bromo-1H-indole-2,3-dione (also known as N-acetyl-5-bromoisatin) is a specialized heterocyclic intermediate used frequently in the synthesis of Schiff bases, spiro-oxindoles, and pharmaceutical candidates targeting kinase inhibition.

Unlike its parent compound (5-bromoisatin), the presence of the N-acetyl group at position 1 introduces specific reactivity concerns—primarily susceptibility to hydrolysis under basic conditions or prolonged exposure to moisture, releasing acetic acid and 5-bromoisatin. Consequently, this compound requires stricter moisture control and PPE protocols than standard stable organic solids.

Chemical Property Data / Specification
CAS Number Not widely listed; analogue 5-Bromoisatin is 87-48-9
Molecular Formula C₁₀H₆BrNO₃
Molecular Weight 268.06 g/mol
Physical State Orange to reddish-brown crystalline powder
Solubility Soluble in DMSO, DMF, DCM; hydrolyzes in aqueous bases
Storage 2–8°C, Desiccated, Inert Atmosphere (Argon/Nitrogen)

Hazard Identification & Risk Assessment

This compound is classified as a functionalized halogenated indole . While specific toxicological data may be sparse, its structural analogues dictate a conservative safety profile focusing on irritation and potential sensitization.

GHS Classification (Derived from Analogues)
  • H302: Harmful if swallowed.[1][2][3][4]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[1][2][5]

  • Reactivity Hazard: Moisture sensitive (Hydrolysis).

Personal Protective Equipment (PPE) Matrix

The following matrix dictates the required PPE based on the specific operational context. This is a self-validating system : if you can smell acetic acid (vinegar-like odor), the compound has degraded, or containment has failed.

PPE Component Specification Operational Context
Eye Protection Chemical Splash Goggles (ANSI Z87.1)MANDATORY for all handling. Safety glasses are insufficient due to fine powder drift.
Hand Protection Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Required for weighing and solubilization. The N-acetyl group can react with nucleophiles; prevent skin contact absolutely.
Respiratory N95 / P100 Respirator or Fume HoodFume Hood is Primary. Use respirator only if weighing outside a hood (not recommended).
Body Protection Lab Coat (Cotton/Poly blend) + Chemical ApronApron required when handling quantities >5g or liquid stock solutions.

Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Prevent inhalation of dust and moisture contamination.

  • Environment: All weighing must occur inside a chemical fume hood or a ductless enclosure with HEPA/Carbon filtration.

  • Static Control: Use an anti-static gun or ionizer bar on the spatula and weighing boat. Isatin derivatives are prone to static charge, causing powder to "jump" and spread.

  • Transfer:

    • Pre-weigh the receiving flask containing a magnetic stir bar.

    • Add the solid directly to the flask.

    • Immediately seal the flask with a septum or cap.

    • Validation: Wipe the exterior of the flask with a damp tissue (water). If the tissue turns orange/yellow, external contamination occurred.

Protocol B: Reaction Setup (Moisture Exclusion)

Objective: Maintain reagent integrity (prevent deacetylation).

  • Solvent Choice: Use anhydrous solvents (DCM, THF, or DMF). Avoid alcohols or water unless hydrolysis is the intended reaction.

  • Inerting: Purge the reaction vessel with Nitrogen or Argon for 5 minutes prior to addition.

  • Addition: If adding as a solution, dissolve the solid in anhydrous solvent and transfer via syringe through a septum to avoid atmospheric moisture exposure.

Workflows & Decision Logic (Visualized)

Figure 1: Safe Handling Workflow

This diagram outlines the logical flow from storage to reaction, emphasizing critical control points.

HandlingWorkflow cluster_waste Waste Stream Start Storage (4°C, Desiccated) Check Visual Check: Is powder free-flowing? Start->Check Fail STOP: Possible Hydrolysis (Acetic Acid smell?) Check->Fail No / Clumped Weigh Weighing (Fume Hood) Anti-static tools Check->Weigh Yes Solvent Solubilization (Anhydrous Solvent) Weigh->Solvent SolidWaste Solid Waste (Halogenated) Weigh->SolidWaste Contaminated Disposables Reaction Reaction Setup (Inert Atm) Solvent->Reaction LiquidWaste Liquid Waste (Halogenated) Reaction->LiquidWaste Post-Exp

Caption: Operational workflow for handling 1-Acetyl-5-bromo-1H-indole-2,3-dione, highlighting the critical quality check point before weighing.

Figure 2: Spill Response Decision Tree

Immediate actions to take in the event of a solid spill.

SpillResponse Spill Spill Incident Size Assess Size Spill->Size Minor Minor (< 1g) Inside Hood Size->Minor Major Major (> 1g) Or Outside Hood Size->Major ActionMinor 1. Cover with wet paper towel (Prevent dust) 2. Wipe up 3. Dispose as Halogenated Waste Minor->ActionMinor ActionMajor 1. Evacuate Area 2. Don Respirator (N95/P100) 3. Use HEPA Vac or Wet Method 4. Report to EHS Major->ActionMajor

Caption: Decision logic for spill containment. Note that "Wet Method" is preferred to prevent dust generation.

Disposal & Deactivation

Do not dispose of down the drain. This compound contains bromine (halogenated) and is an organic pollutant.

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid - Halogenated Organics" .

  • Liquid Waste: All mother liquors and wash solvents must go into "Halogenated Organic Solvents" .

  • Deactivation (Spill Cleanup):

    • Treat contaminated surfaces with a dilute solution of Sodium Carbonate (Na₂CO₃) or mild soapy water. This facilitates hydrolysis of the acetyl group to the less reactive 5-bromoisatin and acetate, which are easier to clean.

    • Verification: The orange color of the compound serves as a cleaning indicator. Continue wiping until no color transfers to the cleaning cloth.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3146159, 1-Acetyl-5-bromo-1H-indole-2,3-dione. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetyl-5-bromo-1H-indole-2,3-dione
Reactant of Route 2
Reactant of Route 2
1-Acetyl-5-bromo-1H-indole-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.